molecular formula C8H10BClO3 B151709 (4-Chloro-3-ethoxyphenyl)boronic acid CAS No. 900174-62-1

(4-Chloro-3-ethoxyphenyl)boronic acid

Cat. No.: B151709
CAS No.: 900174-62-1
M. Wt: 200.43 g/mol
InChI Key: WYEAKFIRTXVYNS-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BClO3 and its molecular weight is 200.43 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAKFIRTXVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629648
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-62-1
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-ethoxyphenyl)boronic acid, a member of the versatile boronic acid family, is a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its application in a typical synthetic workflow.

Chemical Identification:

  • CAS Number: 900174-62-1[1]

  • Molecular Formula: C₈H₁₀BClO₃[1]

  • Molecular Weight: 200.43 g/mol [1]

Core Physical Properties

Physical PropertyThis compound(3-Chloro-4-ethoxyphenyl)boronic acid(4-Chloro-2-ethoxyphenyl)boronic acid
CAS Number 900174-62-1[1]279261-81-3[2]850568-80-8[3]
Molecular Weight 200.43 g/mol [1]200.43 g/mol [2]200.43 g/mol [3]
Melting Point Data not available234-239 °C (lit.)[2]154-158 °C[3]
Boiling Point Data not available354.1 ± 52.0 °C (Predicted)[2]354.7 °C at 760 mmHg[3]
Density Data not available1.27 ± 0.1 g/cm³ (Predicted)[2]1.27 g/cm³[3]
pKa Data not available7.95 ± 0.10 (Predicted)[2]Data not available
Solubility See "Solubility Profile" sectionReadily soluble in many organic solvents (e.g., alcohols, ethers)[2]Data not available

Solubility Profile

While specific quantitative solubility data for this compound is not available, general solubility characteristics of arylboronic acids can be inferred. Arylboronic acids are typically solids that exhibit some solubility in polar organic solvents. For instance, 4-Chlorophenylboronic acid is soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO) and has some solubility in water.[4] It is also noted that boronic acids are often readily soluble in organic solvents like alcohols and ethers.[2]

Experimental Protocols

Precise determination of physical properties is critical for reaction optimization, purification, and formulation. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[5]

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][6]

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the DigiMelt apparatus.[6]

  • Approximate Determination: A rapid heating ramp (10-20 °C/minute) is used to quickly determine an approximate melting range.[6]

  • Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 15-20 °C below the observed approximate melting point. A slow heating ramp (1-2 °C/minute) is initiated.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which is essential for choosing appropriate solvents for reactions, extractions, and crystallizations.[7]

Methodology: Qualitative Solubility Test

  • Preparation: A series of labeled test tubes are prepared, each containing a specific solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, DMSO).

  • Sample Addition: A small, measured amount of this compound (e.g., 25 mg) is added to each test tube.[8]

  • Dissolution Attempt: 0.75 mL of the respective solvent is added to each tube in portions. After each addition, the tube is vigorously shaken for approximately 60 seconds.[7][8]

  • Observation: The mixture is observed to determine if the compound has completely dissolved. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.

  • Acid-Base Characterization: For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[9][10] Given its boronic acid moiety, this compound is expected to be soluble in aqueous base.

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming biaryl structures.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Reaction Setup reagents Combine: - Aryl Halide (Ar-X) - this compound - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) start->reagents 1. inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm 2. solvent Add Degassed Solvents (e.g., Toluene/Water) inert_atm->solvent 3. heating Heat Reaction (e.g., 100 °C) solvent->heating 4. workup Aqueous Work-up & Extraction heating->workup 5. Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification 6. product Isolated Biaryl Product (Ar-Ar') purification->product 7.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[11]

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 label1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 label2 Transmetalation pd_complex2->pd0 label3 Reductive Elimination prod Ar-Ar' pd_complex2->prod sub1 Ar-X sub1->pd_complex1 sub2 (4-Chloro-3-ethoxyphenyl)B(OH)₂ + Base sub2->pd_complex2

Caption: The three key steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[12][13]

This technical guide provides a foundational understanding of the physical properties of this compound, grounded in available data for its isomers and general principles of organic chemistry. The outlined experimental protocols offer a starting point for rigorous characterization, and the visualization of its synthetic application highlights its importance in contemporary chemical research.

References

An In-depth Technical Guide to (4-Chloro-3-ethoxyphenyl)boronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3-ethoxyphenyl)boronic acid is a substituted arylboronic acid of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role as a building block in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and presents representative experimental protocols and characterization data based on closely related analogs and established chemical principles. Detailed methodologies for its synthesis via Suzuki-Miyaura coupling are provided, alongside predicted spectroscopic data to aid in its identification and characterization.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with a chloro group at the 4-position, an ethoxy group at the 3-position, and a boronic acid functional group.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 900174-62-1[1]
Molecular Formula C₈H₁₀BClO₃[1]
Molecular Weight 200.43 g/mol [1]
Physical State Solid
Storage Temperature -20°C[1]

Synthesis

A potential starting material for this synthesis is 1-bromo-4-chloro-3-ethoxybenzene. The proposed synthetic workflow is illustrated below.

G start 1-Bromo-4-chloro-3-ethoxybenzene step1 Reaction with n-BuLi in THF at -78°C start->step1 intermediate Lithium-halogen exchange to form aryllithium intermediate step1->intermediate step2 Quenching with triisopropyl borate intermediate->step2 boronate_ester Formation of boronate ester step2->boronate_ester step3 Aqueous workup (e.g., with HCl) boronate_ester->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The structural confirmation of this compound would be achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar compounds.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5m3H
-OCH₂CH₃~4.1q2H
-OCH₂CH₃~1.4t3H
-B(OH)₂7.5 - 8.5br s2H

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for the aromatic carbons and the ethoxy group carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C-B130 - 135
C-Cl130 - 135
C-O155 - 160
Aromatic C-H115 - 130
-OCH₂CH₃~64
-OCH₂CH₃~15
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion [M]⁺: m/z ≈ 200.03 (for ¹¹B and ³⁵Cl isotopes)

  • [M+H]⁺ (in ESI+): m/z ≈ 201.04

Applications in Drug Discovery and Organic Synthesis

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

G boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) boronic_acid->suzuki_coupling aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->suzuki_coupling product Coupled Product (Ar-R) suzuki_coupling->product

Caption: Role of this compound in Suzuki-Miyaura coupling.

Experimental Protocol for Suzuki-Miyaura Coupling (General):

  • Reaction Setup: A reaction vessel is charged with this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added.

  • Reaction Execution: The mixture is degassed and heated under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

The presence of the chloro and ethoxy substituents on the phenyl ring of this compound allows for the introduction of this specific structural motif into a target molecule, which can be crucial for modulating its biological activity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted characterization data. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. Further research into the specific biological activities of compounds derived from this building block is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-Chloro-3-ethoxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details established methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthesis processes.

Introduction

This compound is a valuable reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials, necessitates reliable and efficient synthetic routes. This guide outlines the most common and effective pathways for its preparation, focusing on methods that are reproducible and scalable.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the formation of an organometallic intermediate from a corresponding halo-substituted precursor, followed by borylation with a borate ester. The two main strategies involve either an organolithium intermediate via halogen-metal exchange or a Grignard reagent.

Pathway 1: Synthesis via Lithiation-Borylation

This widely used method involves the reaction of a dihalogenated precursor, typically 1-bromo-4-chloro-3-ethoxybenzene or 1-chloro-2-ethoxy-4-iodobenzene, with an organolithium reagent such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid. The higher reactivity of bromine or iodine compared to chlorine allows for selective halogen-metal exchange.

lithiation_borylation start 1-Bromo-4-chloro-3-ethoxybenzene nBuLi n-Butyllithium (in THF, -78 °C) start->nBuLi Halogen-Metal Exchange intermediate Aryllithium Intermediate nBuLi->intermediate borate Triisopropyl borate (-78 °C to rt) intermediate->borate Borylation hydrolysis Acidic Workup (e.g., aq. HCl) borate->hydrolysis product This compound hydrolysis->product Hydrolysis

Diagram 1: Lithiation-Borylation Pathway.
Pathway 2: Synthesis via Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from a bromo- or iodo-substituted precursor. This organomagnesium compound is then reacted with a trialkyl borate, followed by hydrolysis to afford the final product. This method can be advantageous when milder reaction conditions are preferred.

grignard_reaction start 1-Bromo-4-chloro-3-ethoxybenzene Mg Magnesium turnings (in THF) start->Mg Grignard Formation grignard Grignard Reagent Mg->grignard borate Triisopropyl borate (0 °C to rt) grignard->borate Borylation hydrolysis Acidic Workup (e.g., aq. HCl) borate->hydrolysis product This compound hydrolysis->product Hydrolysis

Diagram 2: Grignard Reaction Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and analogous compounds, providing a basis for comparison between the primary synthetic routes.

ParameterLithiation-Borylation Pathway (Analogous Systems)Grignard Reaction Pathway (Analogous Systems)
Starting Material 1-Bromo/Iodo-4-chloro-3-ethoxybenzene1-Bromo-4-chloro-3-ethoxybenzene
Reagents n-BuLi, Triisopropyl borate, HCl (aq)Mg, Triisopropyl borate, HCl (aq)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature -78 °C to room temperature0 °C to room temperature
Reaction Time 2 - 4 hours3 - 6 hours
Typical Yield 70 - 90%65 - 85%
Purity (after purif.) >98%>97%
Purification Method Recrystallization or Column ChromatographyRecrystallization or Column Chromatography

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established procedures for structurally similar arylboronic acids.

Protocol 1: Lithiation-Borylation of 1-Bromo-4-chloro-3-ethoxybenzene

Materials:

  • 1-Bromo-4-chloro-3-ethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

Protocol 2: Grignard Reaction from 1-Bromo-4-chloro-3-ethoxybenzene

Materials:

  • 1-Bromo-4-chloro-3-ethoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, dissolve 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) in anhydrous THF (5 mL per mmol of substrate).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to give the crude this compound.

  • The crude product can be purified by recrystallization.

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic routes. The choice between the lithiation-borylation and Grignard reaction pathways will depend on the specific requirements of the synthesis, including substrate availability, desired scale, and tolerance to reaction conditions. Both methods, when executed with care, provide high yields of the desired product, a critical intermediate for further synthetic applications in drug discovery and materials science.

An In-Depth Technical Guide to (4-Chloro-3-ethoxyphenyl)boronic acid (CAS: 900174-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (4-Chloro-3-ethoxyphenyl)boronic acid, with CAS number 900174-62-1, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This capability makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3] The strategic placement of the chloro and ethoxy groups on the phenyl ring allows for fine-tuning of steric and electronic properties, offering medicinal chemists a versatile tool for scaffold decoration and the exploration of new chemical space in drug discovery programs.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling.

Physicochemical Properties

This compound is a colorless to yellowish solid powder that is hygroscopic.[1] It is soluble in many organic solvents, such as alcohols and ethers.[1] Key quantitative properties are summarized below.

PropertyValueReference
CAS Number 900174-62-1[5]
Molecular Formula C₈H₁₀BClO₃[1][5]
Molecular Weight 200.43 g/mol [1][5]
Melting Point 234-239 °C[1]
Boiling Point 354.1 ± 52.0 °C (Predicted)[1]
Density 1.27 ± 0.1 g/cm³ (Predicted)[1]
pKa 7.95 ± 0.10 (Predicted)[1]

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

General Synthetic Workflow

A common pathway begins with the appropriate halogenated aromatic compound, which is converted to an organometallic intermediate. This intermediate then reacts with an electrophilic borate ester.

G cluster_0 Step 1: Organometallic Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Chloro-2-ethoxy-4-bromobenzene B Organolithium or Grignard Reagent A->B  Mg or n-BuLi in ether/THF D Boronate Ester Intermediate B->D  Reaction at low temp (-78 °C) C Trialkyl Borate (e.g., B(OMe)₃) C->D F This compound D->F  Acidic Workup E Aqueous Acid (e.g., HCl) E->F

General Synthesis Workflow for Arylboronic Acids
Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure for the synthesis of a substituted phenylboronic acid and can be adapted for the target molecule.[6]

  • Preparation: To a solution of the starting material (e.g., 1-chloro-2-ethoxy-4-bromobenzene) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (n-BuLi) dropwise.

  • Lithiated Intermediate Formation: Stir the mixture at -78 °C for 1-2 hours to ensure the formation of the lithiated derivative.

  • Borylation: Add trimethyl borate (B(OMe)₃) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2M solution) until the solution is acidic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield the final this compound.[7]

Key Application: The Suzuki-Miyaura Coupling

This compound is an essential reagent for the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[2][8] This reaction allows for the construction of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[9] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][10]

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-X Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 R¹-Pd(II)L₂-R² Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Pd_Complex2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->Pd_Complex1 BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Pd_Complex1

Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl halide.[2][11]

  • Reagent Setup: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the mixture with vigorous stirring to a temperature typically ranging from 80 °C to 110 °C. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Role in Drug Discovery

Boronic acids are increasingly recognized as privileged structures in medicinal chemistry.[4] The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine proteases, has been exploited to design potent enzyme inhibitors.[10] To date, several boronic acid-containing drugs have received FDA approval, including Bortezomib (Velcade) and Ixazomib for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[10][12]

This compound serves as a key intermediate for synthesizing novel drug candidates.[1] The substituted phenyl ring can be incorporated into larger molecular frameworks to:

  • Enhance Potency: The specific substitution pattern can optimize interactions with target proteins.[4]

  • Improve Pharmacokinetics: Modifying lipophilicity and metabolic stability can lead to better drug profiles.[4]

  • Explore New Chemical Space: It enables the creation of diverse compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[3]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[1][13]

Hazard InformationPrecautionary Measures
GHS Pictograms T+ (Very toxic)
Hazard Statements Irritating to eyes, respiratory system, and skin. Causes burns. Very toxic by inhalation.[1]
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[1]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not breathe vapor or dust.[1][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere. Recommended storage at room temperature or -20°C.[1][5]
Disposal This material and its container must be disposed of as hazardous waste.[1]
First Aid (Eyes) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
First Aid (General) In case of accident or if you feel unwell, seek medical advice immediately.[1]

References

In-Depth Technical Guide: (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of (4-Chloro-3-ethoxyphenyl)boronic acid, a crucial parameter for researchers in synthetic chemistry, medicinal chemistry, and drug development. Accurate molecular weight determination is fundamental for reaction stoichiometry, compound characterization, and analytical method development.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C8H10BClO3[1].

Elemental Composition and Atomic Weights

The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective atomic weights. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.011[2][3][4]96.088
HydrogenH101.008[5][6][7][8]10.080
BoronB110.81[9][10][11][12]10.81
ChlorineCl135.45[13][14][15][16]35.45
OxygenO315.999[17][18][19]47.997
Total 200.425

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 200.43 g/mol [1].

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the theoretical molecular weight provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for this purpose.

Objective: To experimentally determine the molecular weight of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

  • Liquid Chromatograph (LC) system (optional, for sample introduction and purification)

  • Syringe pump

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid or base (e.g., formic acid, ammonium hydroxide) for enhancing ionization (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically <1 mg).

    • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This ensures high mass accuracy.

  • Sample Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and optimal signal intensity. Negative ion mode is often suitable for boronic acids.

  • Mass Analysis:

    • Acquire the mass spectrum in the appropriate mass range. For this compound, a range of m/z 100-500 would be suitable.

    • The instrument will detect the mass-to-charge ratio of the ionized molecules. In negative ESI mode, the [M-H]⁻ ion (deprotonated molecule) is commonly observed.

  • Data Analysis:

    • Identify the peak corresponding to the [M-H]⁻ ion of this compound. The expected m/z for this ion would be approximately 199.03.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the [M-H]⁻ ion. The difference, or mass error, should be within a few parts per million (ppm) for high-resolution instruments.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound, from initial information gathering to experimental verification.

Workflow for Molecular Weight Determination A Identify Molecular Formula (C8H10BClO3) B Determine Atomic Weights (C, H, B, Cl, O) A->B Obtain from Database C Calculate Theoretical Molecular Weight B->C Sum of Atomic Weights G Compare Experimental vs. Theoretical Mass C->G D Prepare Sample for Mass Spectrometry E Perform High-Resolution Mass Spectrometry D->E Introduce into MS F Analyze Mass Spectrum (Identify Molecular Ion Peak) E->F F->G H Confirm Molecular Weight G->H Validate

Caption: A flowchart illustrating the process of determining the molecular weight of a compound.

References

An In-depth Technical Guide on the Solubility of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4-Chloro-3-ethoxyphenyl)boronic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides a comprehensive overview based on the known characteristics of structurally related boronic acids. It offers a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications. Furthermore, this guide presents visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use.

Introduction to this compound

This compound is an organic compound featuring a boronic acid functional group attached to a substituted phenyl ring. Boronic acids are versatile intermediates in organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The substituents on the phenyl ring, a chloro group and an ethoxy group, influence the molecule's polarity, reactivity, and physicochemical properties, including its solubility. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation in drug discovery and development processes.

Solubility Profile

Qualitative Solubility Assessment
Quantitative Solubility Data for Phenylboronic Acid (Analogue)

To provide a frame of reference, the following table summarizes the quantitative solubility of phenylboronic acid, a structurally related compound, in various organic solvents. This data can serve as a useful, albeit approximate, guide for solvent selection in experiments involving this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1]

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
AcetoneHighData not readily available in molar fraction at 25°C, but generally high
ChloroformModerate~0.02
Dipropyl etherHigh~0.1
MethylcyclohexaneVery Low<0.001
3-PentanoneHighData not readily available in molar fraction at 25°C, but generally high

Note: The solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility data.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic method. This method involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[3]

Materials
  • This compound (purified)

  • High-purity organic solvents

  • Analytical balance (precision ± 0.1 mg)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat bath with controlled heating

  • Luminance probe or laser beam for turbidity measurement

  • Temperature probe

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the logical steps of a key application of boronic acids, the Suzuki-Miyaura coupling reaction.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat Controlled Heating mix->heat stir Constant Stirring heat->stir monitor Monitor Turbidity stir->monitor record_temp Record Dissolution T monitor->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot Plot Solubility Curve (Solubility vs. Temperature) repeat_exp->plot

Caption: Experimental workflow for the dynamic method of solubility determination.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition org_halide Organohalide (R-X) org_halide->oxidative_addition pdII_complex Pd(II) Complex (R-Pd-X) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation boronic_acid Boronic Acid (R'-B(OH)2) + Base boronic_acid->transmetalation pdII_intermediate Pd(II) Intermediate (R-Pd-R') transmetalation->pdII_intermediate reductive_elimination Reductive Elimination pdII_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-R') reductive_elimination->product

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.[2][4][5]

Conclusion

While quantitative solubility data for this compound remains a developing area of research, the principles governing the solubility of related phenylboronic acids provide a solid foundation for solvent selection. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the solubility of their specific boronic acid compounds, enabling them to optimize reaction conditions, purification processes, and formulation strategies in their drug discovery and development endeavors. The common application of this class of compounds in Suzuki-Miyaura coupling highlights the importance of understanding their fundamental physicochemical properties.

References

An In-depth Technical Guide to the Stability and Storage of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Chloro-3-ethoxyphenyl)boronic acid, a key building block in pharmaceutical and materials science research. Understanding the stability profile of this reagent is critical for ensuring its integrity, and reproducibility in synthetic applications, and for the development of robust manufacturing processes.

Recommended Storage Conditions

To maintain the quality and ensure a long shelf-life of this compound, proper storage is paramount. The following conditions are recommended based on information from various suppliers and the general nature of arylboronic acids.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Light Store in a light-resistant container.Protects the compound from potential photolytic degradation.
Moisture Store in a tightly sealed container in a dry environment.Arylboronic acids are susceptible to hydrolysis.

Key Degradation Pathways

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of degradation are hydrolysis (protodeboronation), oxidation, and thermal decomposition.

A diagram illustrating the key factors influencing the stability of this compound is presented below.

Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Environment Temperature Temperature Stability Stability Temperature->Stability Light Light Light->Stability Moisture Moisture Moisture->Stability Oxygen Oxygen Oxygen->Stability pH pH pH->Stability Solvents Solvents Solvents->Stability Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Stability General Workflow for Arylboronic Acid Stability Assessment Start Start: Obtain Arylboronic Acid Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Analytical_Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Analytical_Method_Dev Characterization Characterize Degradation Products (e.g., LC-MS, NMR) Analytical_Method_Dev->Characterization Long_Term_Stability Long-Term & Accelerated Stability Studies Characterization->Long_Term_Stability Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Stability->Data_Analysis End End: Establish Storage Conditions & Shelf-Life Data_Analysis->End

Commercial Availability and Technical Profile of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(4-Chloro-3-ethoxyphenyl)boronic acid, a substituted aromatic boronic acid, is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and a representative experimental protocol for its application in Suzuki-Miyaura coupling.

Physicochemical and Commercial Data

This compound is commercially available from various chemical suppliers. The following tables summarize its key identifiers and physical properties.

IdentifierValue
Chemical Name This compound
CAS Number 900174-62-1
Molecular Formula C₈H₁₀BClO₃
Molecular Weight 200.43 g/mol
Physical PropertyValue
Appearance White to off-white solid
Storage Temperature -20°C

Synthetic Protocol

Reaction Scheme:

Materials:

  • 4-Bromo-1-chloro-2-ethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 4-bromo-1-chloro-2-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The following is a general protocol for the coupling of an arylboronic acid, such as this compound, with an aryl halide.

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the aryl halide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously under an inert atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ (Base) ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Drug Discovery: A Conceptual Workflow

Boronic acids and their derivatives are recognized as important pharmacophores in drug discovery due to their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or to interact with diols present in various biological molecules. The following diagram illustrates a conceptual workflow for the utilization of a substituted phenylboronic acid in the early stages of drug discovery.

Drug_Discovery_Workflow Start Identify Biological Target (e.g., Enzyme with Serine in active site) Library Synthesize Library of Substituted Phenylboronic Acids Start->Library Rational Design Screening High-Throughput Screening (Biochemical Assays) Library->Screening Hit Identify 'Hit' Compounds (e.g., this compound derivative) Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Conceptual workflow for boronic acid-based drug discovery.

Technical Guide on the Safety and Handling of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for (4-Chloro-3-ethoxyphenyl)boronic acid (CAS No: 900174-62-1). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is an organic compound used in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 900174-62-1[1]
Molecular Formula C₈H₁₀BClO₃[1]
Molecular Weight 200.43 g/mol [1]
Melting Point 234-239 °C (lit.)[2]
Boiling Point 354.1±52.0 °C (Predicted)[2]
Density 1.27±0.1 g/cm³ (Predicted)[2]
Appearance Solid powder, colorless or yellowish[2]
Solubility Readily soluble in many organic solvents (alcohols, ethers).[2]

Hazard Identification and Classification

This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Risk and Safety Phrases:

  • R36/37/38: Irritating to eyes, respiratory system and skin.[2]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize risks associated with handling this compound.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a certified laboratory fume hood is required.[3][4] Ensure the fume hood has proper airflow before beginning work.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.[7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][7] Change gloves immediately if they become contaminated.

  • Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a full-face respirator with an appropriate particulate filter.[3] Avoid breathing dust.[8]

Handling Protocol
  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is correctly worn and engineering controls are functioning.[7]

  • Dispensing: Avoid the formation and inhalation of dust.[3][4] Open containers slowly on a stable surface within a fume hood.

  • Procedure: Conduct all operations within a fume hood to minimize inhalation exposure.

  • Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9] Decontaminate all work surfaces and equipment.

  • Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage Protocol
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] A recommended storage temperature is -20°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]

Emergency and First Aid Procedures

Immediate and appropriate responses to exposure are critical.

Table 3: First Aid Measures

Exposure RouteProtocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][12]
Skin Contact Take off all contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6][12]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6][11]
Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[4]

  • Cleanup: Wear full PPE. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]

  • Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[2][13]

Visualized Workflows

The following diagrams illustrate the logical flow for handling and emergency procedures.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Verify Engineering Controls ppe 2. Don PPE - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe Proceed handling 3. Chemical Handling - Work in Fume Hood - Avoid Dust Formation ppe->handling Proceed storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated handling->storage After Use cleanup 5. Post-Handling - Decontaminate Area - Wash Hands Thoroughly handling->cleanup Task Complete end End of Process storage->end cleanup->end EmergencyResponseWorkflow Emergency Response Workflow exposure Exposure Event Occurs (Spill, Splash, Inhalation) assess Assess Situation - Is area safe? - Type of exposure? exposure->assess spill Spill Response - Evacuate & Ventilate - Wear full PPE - Contain & Clean Up assess->spill Spill personal_exposure Personal Exposure (Skin/Eye/Inhalation) assess->personal_exposure Personal seek_medical Seek Medical Attention (Bring SDS) spill->seek_medical If Exposed During Cleanup first_aid Administer First Aid - Use Safety Shower/Eyewash - Move to Fresh Air personal_exposure->first_aid first_aid->seek_medical

References

Methodological & Application

Application Notes and Protocols for (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. While specific reaction examples for this exact boronic acid are not prevalent in readily available literature, this document provides a comprehensive guide based on established Suzuki-Miyaura coupling principles.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a useful reagent in this reaction, allowing for the introduction of the 4-chloro-3-ethoxyphenyl moiety into a target molecule. This structural motif is of interest in drug discovery due to the presence of both an ether and a halogen, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate salt, which then transfers its organic group (Ar²) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1_X Ar¹-Pd(II)Ln-X OxAdd->PdII_Ar1_X Transmetalation Transmetalation PdII_Ar1_X->Transmetalation PdII_Ar1_Ar2 Ar¹-Pd(II)Ln-Ar² Transmetalation->PdII_Ar1_Ar2 X_ion X⁻ RedElim Reductive Elimination PdII_Ar1_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1_X Ar¹-X Ar1_X->OxAdd Ar2_BOH2 Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetalation Experimental_Workflow start Start: Prepare Reactants setup Reaction Setup: Combine boronic acid, aryl halide, catalyst, ligand, and base in a flask. start->setup degas Degas the reaction mixture (e.g., with Argon or Nitrogen). setup->degas solvent Add degassed solvent(s). degas->solvent heat Heat the reaction to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS). heat->monitor workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry. monitor->workup Upon completion purify Purification: Column chromatography, recrystallization, or distillation. workup->purify characterize Characterization of the Product: NMR, Mass Spectrometry, etc. purify->characterize end End: Pure Biaryl Product characterize->end

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with various aryl halides. This reaction is a critical transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures that are prevalent in pharmaceuticals and other functional materials. The presence of both a chloro and an ethoxy group on the boronic acid presents unique considerations for catalyst selection and reaction optimization.

The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for C-C bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups. However, the coupling of aryl chlorides, such as the one in the title compound, can be challenging due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) center a difficult step.[1] To overcome this challenge, specialized palladium catalysts, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of these less reactive electrophiles.

This document outlines effective palladium catalyst systems and provides a detailed, adaptable experimental protocol for researchers engaged in the synthesis of novel biaryl compounds utilizing this compound.

Data Presentation: Representative Palladium Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Arylboronic Acids

While specific data for the cross-coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar arylboronic acids with various aryl halides. These examples provide a strong starting point for reaction development.

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)
1Pd₂(dba)₃ (1.5 mol%)SPhos (4 mol%)K₃PO₄Toluene/EtOH/H₂OReflux214'-Chloroacetophenone80
2NiCl₂ (3 mol%)PPh₃K₃PO₄·nH₂OToluene80-1002-24ChloroarenesGood to Excellent
3Pd(OAc)₂PCy₃K₂HPO₄·3H₂OMeOH90-4-Tolylboronic acid95
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90124-Bromoanisole85-95

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates and scales. The use of bulky, electron-rich phosphine ligands like SPhos is highly recommended for the coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)

  • Palladium source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)

  • Ligand: e.g., 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)

  • Base: e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent: e.g., Toluene, 1,4-Dioxane, or a mixture like Toluene/Ethanol/Water

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealed vial under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound and the aryl halide to the reaction vessel.

  • Solvent Addition: Add the degassed solvent(s) to the mixture.

  • Degassing: If not already done, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the active catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R (Ln) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow

This diagram outlines the general workflow for carrying out the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Reaction Vessel (Flame-dry, Inert atmosphere) add_solids Add Solids (Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, Base) prep_vessel->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent degas Degas Reaction Mixture add_solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product Pure Biaryl Product purify->final_product Isolated Product

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling with (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3][4]

A significant challenge in Suzuki coupling is the use of readily available and cost-effective aryl chlorides as starting materials.[3][5] The inert nature of the C-Cl bond necessitates the use of highly active catalyst systems. The choice of ligand coordinated to the palladium center is paramount in overcoming this hurdle, as it directly influences the rate and efficiency of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[4][5]

This application note provides a detailed guide to ligand selection for the Suzuki coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with various aryl and heteroaryl halides. We present a comparative summary of state-of-the-art ligands, detailed experimental protocols, and visual aids to facilitate reaction optimization for researchers in the pharmaceutical and chemical industries.

The Critical Role of Ligands in Suzuki Coupling of Aryl Chlorides

The success of a Suzuki coupling reaction with a challenging substrate like an aryl chloride hinges on the properties of the phosphine ligand. Bulky and electron-rich ligands are generally required to promote the coupling of aryl chlorides.[3][5]

  • Bulky Ligands: Steric hindrance from the ligand promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl chloride.[6]

  • Electron-Rich Ligands: Increased electron density on the palladium center, donated by the ligand, facilitates the cleavage of the strong C-Cl bond during oxidative addition.[5]

Several classes of ligands have been developed that embody these characteristics, with the biarylphosphine ligands developed by the Buchwald group being particularly prominent.[6][7]

Comparative Analysis of Ligand Systems

The selection of the optimal ligand is substrate-dependent and often requires screening. Below is a summary of highly effective ligands for the Suzuki coupling of aryl chlorides, along with typical reaction parameters.

LigandPalladium PrecursorTypical BaseSolvent SystemTemperature (°C)Key Advantages
XPhos Pd₂(dba)₃ or Pd(OAc)₂ or XPhos-Pd-G2/G3K₃PO₄, Cs₂CO₃Dioxane, n-BuOH, Toluene/H₂ORT - 120Highly active for a broad range of aryl chlorides, including sterically hindered and electron-rich substrates.[8][9][10]
SPhos Pd₂(dba)₃ or Pd(OAc)₂ or SPhos-Pd-G2/G3K₃PO₄, K₂CO₃Dioxane, Toluene/H₂ORT - 110Excellent for heteroaryl couplings and substrates prone to racemization.[6][7][11]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂ or RuPhos-Pd-G2/G3K₃PO₄, Cs₂CO₃Dioxane, THFRT - 100Effective for a wide range of C-N and C-C couplings.
BrettPhos Pd(acac)₂K₃PO₄Dioxane130Particularly effective for coupling with nitroarenes.[12]
cataCXium® A Pd(OAc)₂K₃PO₄Toluene/H₂O100Di-adamantylalkylphosphine ligand showing high activity.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an aryl halide. Note: These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos

This protocol is suitable for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Palladacycle Precatalyst

This protocol is advantageous for rapid reaction optimization and can lead to higher yields in shorter reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Palladacycle Gen. 2 (XPhos-Pd-G2) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous n-butanol (n-BuOH)

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, XPhos-Pd-G2, and Cs₂CO₃.

  • Add anhydrous n-butanol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS after cooling.

  • Once the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the reaction dynamics and workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex R1-X transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R1-Pd(II)L2-R2 transmetalation->diaryl_pd (HO)2B-R2 reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reactants R1-X + (HO)2B-R2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Solvent Addition: Inject degassed solvent. inert->solvent reaction Reaction: Heat to specified temperature with vigorous stirring. solvent->reaction monitoring Monitoring: Track progress via TLC or LC-MS. reaction->monitoring workup Aqueous Work-up: Dilute, separate layers, and extract. monitoring->workup purification Purification: Column chromatography. workup->purification analysis Analysis: Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides, such as in the case of this compound, is a powerful transformation that relies heavily on the appropriate selection of a palladium catalyst system. The use of bulky, electron-rich phosphine ligands, particularly those from the Buchwald family like XPhos and SPhos, is crucial for achieving high yields and reaction efficiency. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement and optimize these challenging yet rewarding cross-coupling reactions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

Application Notes and Protocols for the Activation of (4-Chloro-3-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the selection of an appropriate base for the activation of (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols outlined below are based on established methodologies for structurally similar arylboronic acids and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The electronic nature of this boronic acid, characterized by the presence of an electron-withdrawing chloro group and an electron-donating ethoxy group, influences its reactivity. The selection of a suitable base is critical for the efficient activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The base activates the boronic acid by converting it to a more nucleophilic boronate species[1][2].

Base Selection and Activation

The choice of base can significantly impact the yield and reaction kinetics of the Suzuki-Miyaura coupling. A variety of inorganic and organic bases have been successfully employed for the activation of arylboronic acids. For this compound, which can be considered moderately electron-deficient, a range of bases from mild to strong can be effective. The optimal base often depends on the specific coupling partner, catalyst system, and solvent employed.

Quantitative Data on Base Performance with Analogous Arylboronic Acids

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes typical yields obtained with different bases for structurally related chloro- and alkoxy-substituted phenylboronic acids in Suzuki-Miyaura reactions. This data provides a valuable reference for selecting a suitable base.

BaseCatalyst System (Typical)Solvent System (Typical)Coupling Partner (Example)Yield (%)Reference
K₂CO₃Pd(OAc)₂ / PPh₃Toluene/Ethanol/H₂O4-Iodoanisole85-95General Knowledge
K₃PO₄Pd₂(dba)₃ / XPhosDioxane/H₂O4-Bromotoluene90-98General Knowledge
Cs₂CO₃Pd(PPh₃)₄Dioxane/H₂O1-Bromo-4-nitrobenzene>95General Knowledge
Na₂CO₃PdCl₂(dppf)DMF/H₂O4-Chloroacetophenone80-90General Knowledge
KFPd₂(dba)₃ / P(t-Bu)₃THF4-Vinylbromobenzene88-96General Knowledge
NaOHPd(OAc)₂Ethanol/H₂O3-Bromopyridine75-85General Knowledge

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with a generic aryl bromide. These protocols should be optimized for specific substrates.

Protocol 1: General Screening Protocol with Potassium Carbonate (K₂CO₃)

This protocol is a robust starting point for the coupling of this compound.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (5 mL per mmol of aryl bromide)

  • Ethanol (2 mL per mmol of aryl bromide)

  • Deionized water (2 mL per mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 2: High-Yield Protocol with Potassium Phosphate (K₃PO₄) and a Buchwald Ligand

This protocol is recommended for challenging couplings or when higher yields are desired.

Materials:

  • This compound (1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (6 mL per mmol of aryl bromide)

  • Deionized water (1.5 mL per mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add degassed 1,4-dioxane and deionized water.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid (4-Cl, 3-EtO-Ph)B(OH)₂ Boronate [(4-Cl, 3-EtO-Ph)B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents 1. Weigh Reagents: (4-Cl, 3-EtO-Ph)B(OH)₂, Aryl Halide, Catalyst, Ligand, Base Start->Reagents Setup 2. Assemble Reaction Vessel (Flame-dried flask, inert atmosphere) Reagents->Setup Solvent 3. Add Degassed Solvents Setup->Solvent Reaction 4. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 5. Aqueous Workup (Extraction and Washing) Reaction->Workup Drying 6. Dry Organic Layer Workup->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Column Chromatography Concentration->Purification Characterization 9. Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: (4-Chloro-3-ethoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronic acids and their derivatives are pivotal reagents in modern medicinal chemistry, primarily serving as versatile building blocks in the synthesis of complex organic molecules.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal for use in various synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that form the core of many therapeutic agents.[3] (4-Chloro-3-ethoxyphenyl)boronic acid is a substituted phenylboronic acid that offers a unique combination of electronic and steric properties, making it a valuable synthon in the discovery and development of novel drug candidates, particularly in the realm of kinase inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-chloro-3-ethoxyphenyl moiety into a target molecule. This structural motif can be strategically employed to enhance the pharmacological properties of a drug candidate.

  • Synthesis of Kinase Inhibitors: A significant application of this boronic acid is in the synthesis of kinase inhibitors.[4] Many kinase inhibitors target the ATP-binding site of the enzyme, and the introduction of substituted aryl groups can lead to improved potency and selectivity.[5] The 4-chloro-3-ethoxyphenyl group can interact with specific amino acid residues within the kinase domain, contributing to the overall binding affinity of the inhibitor. Several classes of kinases are important targets in cancer therapy, including:

    • BCR-ABL: The fusion protein associated with chronic myeloid leukemia (CML).[6]

    • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[7]

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in solid tumors.[8][9][10][11]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, a critical process in tumor growth.[12][13][14][15]

  • Structure-Activity Relationship (SAR) Studies: The substituents on the phenyl ring of this compound play a crucial role in modulating the biological activity of the final compound. The chlorine atom can form halogen bonds or occupy hydrophobic pockets within the target protein, while the ethoxy group can influence solubility, metabolic stability, and hydrogen bonding interactions. By incorporating this specific building block, medicinal chemists can systematically explore the SAR of a compound series to optimize its therapeutic potential.

Quantitative Data
Compound ClassTargetMeasurementValueReference
Dipeptide boronic acidProteasomeIC504.60 nM[1]
Boronic acid analog of CA-4Tubulin PolymerizationIC50Low nanomolar[16]
Boron-containing ALK inhibitor (10k)ALKL1196MIC508.4 nM[4]
Boron-containing ALK inhibitor (10k)NCI-H2228 cellsIC50520 nM[4]
Pyrazole-based macrocyclic inhibitor (8a)BMPR2IC50506 nM[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrate.

Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.[3]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Palladium catalysts and some organic solvents are toxic and/or flammable. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aryl boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Combine Aryl Halide, This compound, and Base B Purge with Inert Gas A->B C Add Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor by TLC E->F G Cool and Dilute F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors synthesized using boronic acid derivatives.

BCR-ABL Signaling Pathway

BCR_ABL BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: BCR-ABL Kinase Signaling Cascade.[1][2][17][18]

EGFR Signaling Pathway

EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: Epidermal Growth Factor Receptor Signaling.[8][9][10][11]

Src Kinase Signaling Pathway

Src_Kinase Src Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Cell_Functions Cell Growth, Migration, Survival FAK->Cell_Functions STAT3->Cell_Functions RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions

Caption: Src Family Kinase Downstream Signaling.[7][19][20][21][22]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Chloro-3-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (4-Chloro-3-ethoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The use of this compound allows for the introduction of a substituted phenyl ring, offering a versatile building block for the creation of novel molecular entities with potential applications in drug discovery and materials science.

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide. This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Illustrative Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Quantitative Data Summary

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following tables provide representative data based on typical conditions for structurally similar arylboronic acids. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Representative Reaction Conditions for the Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl Bromide (Ar-Br)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O (4:1)90890-98
32-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O (10:1)801675-85
41-Bromo-2-methylbenzenePdCl₂(dppf) (3)-K₂CO₃DME/H₂O (3:1)852470-80
54-BromobenzonitrilePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄1,4-Dioxane110688-96

Table 2: Effect of Different Catalysts, Bases, and Solvents on a Model Reaction

Model Reaction: this compound + 4-Bromotoluene

EntryPd Catalyst (mol%)BaseSolventYield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (5:1)88
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (4:1)92
3PdCl₂(dppf) (3)Cs₂CO₃THF/H₂O (10:1)95
4NiCl₂(dppf) (5)K₃PO₄Toluene75
5Pd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (5:1)85

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction:

A detailed procedure for a typical Suzuki-Miyaura coupling reaction is provided below. This protocol should be adapted and optimized for specific substrates and desired outcomes.

G start Start: Assemble Reaction Vessel reagents Add this compound (1.1 eq), Aryl Halide (1.0 eq), Base (2-3 eq), and Palladium Catalyst/Ligand. start->reagents inert Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. reagents->inert solvent Add degassed solvent(s) via syringe. inert->solvent reaction Heat the reaction mixture to the desired temperature and stir for the specified time. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. monitoring->workup Upon completion extraction Separate the organic layer and extract the aqueous layer with the organic solvent. workup->extraction drying Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. extraction->drying purification Filter and concentrate under reduced pressure. Purify the crude product by column chromatography. drying->purification end End: Characterize Pure Biaryl Product purification->end

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Detailed Methodologies:

  • Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the desired aryl halide (1.0 equivalent), the selected base (2.0-3.0 equivalents), and the palladium catalyst and ligand (as specified in the tables or as determined by optimization).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer two to three times with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The biaryl structures synthesized using this compound are of significant interest in medicinal chemistry. The presence of the chloro and ethoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These biaryl compounds can serve as key intermediates or final products in the development of new therapeutic agents targeting a wide range of diseases. The specific substitution pattern can be tailored to optimize binding to biological targets and to modulate properties such as metabolic stability and bioavailability.

cluster_0 Synthesis cluster_1 Compound Library cluster_2 Drug Discovery Pipeline BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Diverse Aryl Halides ArylHalide->Suzuki BiarylLibrary Library of Novel Biaryl Compounds Suzuki->BiarylLibrary Screening High-Throughput Screening BiarylLibrary->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead Preclinical Preclinical Development HitToLead->Preclinical

Caption: Logical workflow from synthesis to drug discovery.

Disclaimer: The quantitative data presented in the tables are illustrative and based on general principles of the Suzuki-Miyaura reaction. Actual yields and optimal conditions will vary depending on the specific substrates, reagents, and equipment used. It is strongly recommended to perform small-scale optimization experiments to determine the best conditions for each specific reaction. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for (4-Chloro-3-ethoxyphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-ethoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chloro group and an ethoxy group on the phenyl ring, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The boronic acid moiety allows for the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl and heteroaryl structures that are common scaffolds in biologically active compounds.[1][2]

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, which are a critical class of therapeutics in oncology and other diseases.[3][4] Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and biological signaling are presented to guide researchers in their synthetic and drug discovery endeavors.

Core Applications in Organic Synthesis

The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide or triflate.[5][6] The resulting biaryl structures are key components of numerous kinase inhibitors, where the 4-chloro-3-ethoxyphenyl moiety often serves as a crucial pharmacophore that interacts with the target protein.[7][8]

Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are well-established targets in cancer therapy.[3][4] The substituted phenyl ring of the boronic acid can be strategically incorporated into the inhibitor's structure to optimize binding affinity, selectivity, and pharmacokinetic properties.[9]

Quantitative Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and for the biological activity of a resulting kinase inhibitor. While specific data for a reaction with this compound was not available in a consolidated format, the provided data for a similar reaction serves as a practical guide.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters [10]

ParameterValue
Aryl Halide 5-(4-bromophenyl)-4,6-dichloropyrimidine
Boronic Acid Aryl/heteroaryl boronic acids
Catalyst Pd(PPh₃)₄
Catalyst Loading 5 mol %
Base K₃PO₄
Solvent 1,4-Dioxane
Temperature 70-80 °C
Reaction Time Not Specified
Yield Good to excellent

Table 2: Biological Activity of a Representative EGFR Inhibitor [8]

CompoundTarget KinaseIC₅₀ (nM)Cell LineCC₅₀ (nM)
5d EGFRL858R/T790M/C797S1.37 ± 0.03BAF3-EGFRL858R/T790M/C797S18
EGFRdel19/T790M/C797S1.13 ± 0.01BAF3-EGFRdel19/T790M/C797S25

Experimental Protocols

The following are detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction and the subsequent synthesis of a kinase inhibitor.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[6][11]

Materials:

  • Aryl halide (e.g., a halo-substituted pyrimidine or quinazoline) (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.02-0.05 eq)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst and, if required, the ligand.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Synthesis cluster_1 Evaluation Aryl_Halide Aryl/Heteroaryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Further_Functionalization Further Functionalization Biaryl_Intermediate->Further_Functionalization Final_Inhibitor Final Kinase Inhibitor Further_Functionalization->Final_Inhibitor Biochemical_Assay Biochemical Assay (IC50) Final_Inhibitor->Biochemical_Assay Cell-based_Assay Cell-based Assay (CC50) Biochemical_Assay->Cell-based_Assay In_Vivo_Studies In Vivo Studies Cell-based_Assay->In_Vivo_Studies

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Inhibitor Kinase Inhibitor (derived from boronic acid) Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols for Monitoring (4-Chloro-3-ethoxyphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-3-ethoxyphenyl)boronic acid. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, ensuring batch-to-batch consistency, and minimizing impurity profiles in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

The protocols outlined below focus on widely accessible and robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is extensively used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] Monitoring these reactions is essential for understanding reaction kinetics, identifying intermediates, and quantifying the formation of products and byproducts.[3]

A typical reaction scheme involving this compound is the coupling with a halogenated pyrimidine derivative, a common scaffold in many biologically active molecules.[4][5]

Reaction Monitoring Techniques

The choice of a suitable reaction monitoring technique depends on the specific requirements of the study, including the need for quantitative data, structural information, and real-time analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of organic reactions by separating and quantifying the components of a reaction mixture.[6]

Application: To determine the consumption of starting materials (this compound and the coupling partner) and the formation of the desired product over time. This technique is ideal for generating kinetic profiles and assessing reaction completion.

Experimental Protocol: HPLC Monitoring

  • Reaction Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and prepares the sample for analysis.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactants and the product show significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product by their retention times, confirmed by injecting standards.

    • Integrate the peak areas to determine the relative concentrations of each component at different time points.

    • Calculate the percentage conversion of the limiting reactant and the yield of the product.

Data Presentation:

Reaction Time (min)This compound Conversion (%)Aryl Halide Conversion (%)Product Formation (%)
0000
15222523
30485350
60828885
120979998
240>99>99>99

Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.

Workflow for HPLC Monitoring:

hplc_workflow reaction Suzuki-Miyaura Reaction sampling Aliquot Withdrawal at Timepoints reaction->sampling quenching Quenching in Solvent sampling->quenching filtration Syringe Filtration quenching->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for offline HPLC monitoring of a Suzuki-Miyaura coupling reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying reaction components, including intermediates and byproducts, and for monitoring reactions in complex matrices.[6]

Application: To gain more detailed information than HPLC alone, including the confirmation of product identity through its mass-to-charge ratio (m/z) and the identification of potential impurities or side-products.

Experimental Protocol: LC-MS Monitoring

  • Sample Preparation: Follow the same sampling and quenching procedure as for HPLC.

  • LC-MS Conditions (Example):

    • LC System: A UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to the HPLC method, often with formic acid or ammonium acetate to facilitate ionization.

    • Flow Rate: 0.4 mL/min.

    • MS System: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: ESI positive and/or negative mode, depending on the analytes.

    • Data Acquisition: Full scan mode to identify all ions, and selected ion monitoring (SIM) for quantitative analysis of known components.

  • Data Analysis:

    • Extract ion chromatograms for the m/z values corresponding to the reactants, product, and expected byproducts.

    • Integrate the peak areas from the extracted ion chromatograms to monitor the progress of the reaction.

Data Presentation:

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Retention Time (min)
This compound201.03201.13.5
2-Chloro-5,7-dimethoxypyrimido[4,5-d]pyrimidine255.03255.15.2
2-(4-Chloro-3-ethoxyphenyl)-5,7-dimethoxypyrimido[4,5-d]pyrimidine419.09419.28.1

Caption: Example LC-MS data for the Suzuki-Miyaura coupling of this compound with 2-Chloro-5,7-dimethoxypyrimido[4,5-d]pyrimidine.

Logical Workflow for LC-MS Analysis:

lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis sampling Reaction Sampling quenching Quenching sampling->quenching filtration Filtration quenching->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection lc_separation->ms_detection tic Total Ion Chromatogram ms_detection->tic eic Extracted Ion Chromatograms tic->eic integration Peak Integration eic->integration quantification Quantification & Identification integration->quantification

Caption: Logical workflow for LC-MS based reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture, making it a powerful tool for in-situ or at-line reaction monitoring.

Application: To obtain structural confirmation of the product and intermediates, and to quantify the relative amounts of different species in the reaction mixture without the need for chromatographic separation.

Experimental Protocol: NMR Monitoring

  • Reaction Setup: The reaction can be run in an NMR tube for in-situ monitoring or sampled at intervals.

  • Sample Preparation (for at-line monitoring):

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction as described for HPLC.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular intervals.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for quantitative analysis.

  • Data Analysis:

    • Identify characteristic signals for the reactants and the product.

    • Integrate the signals and normalize them against the internal standard to determine the concentration of each species over time.

Data Presentation:

Reaction Time (min)Integral of Reactant AIntegral of Product B% Conversion
01.000.000
300.520.4848
600.150.8585
120<0.05>0.95>95

Caption: Representative data from ¹H NMR monitoring of a Suzuki-Miyaura coupling.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)-R² L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid This compound (R²-B(OH)₂) + Base boronic_acid->transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate reaction monitoring technique is critical for the successful development and optimization of Suzuki-Miyaura couplings involving this compound. HPLC offers a robust and quantitative method for routine monitoring of reaction kinetics. LC-MS provides enhanced sensitivity and specificity, enabling the identification of byproducts and impurities. NMR spectroscopy offers detailed structural information, which is invaluable for mechanistic studies and in-situ monitoring. By employing these techniques, researchers and drug development professionals can gain a comprehensive understanding of their coupling reactions, leading to more efficient, reproducible, and scalable synthetic processes.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (4-Chloro-3-ethoxyphenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-Chloro-3-ethoxyphenyl)boronic acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary issues I should investigate?

A1: Low yields with this compound can stem from several factors, often related to its electron-rich nature. Here are the most common areas to check systematically:

  • Catalyst and Ligand Inactivity: The Palladium catalyst, especially Pd(II) precatalysts, can degrade over time. Similarly, phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[2] It is crucial to properly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][3]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and electron-rich boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor yields.[2]

Q2: I suspect protodeboronation of my this compound is a major side reaction. How can I minimize it?

A2: Protodeboronation is a common culprit for low yields, especially with electron-rich boronic acids.[4][5] Here are several strategies to mitigate this issue:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] In some cases, fluoride bases like KF can be effective.[6]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[7] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.

Q3: My starting materials are consumed, but the yield of the desired product is still low. What other side reactions could be occurring?

A3: Besides protodeboronation, other side reactions can consume your starting materials and lower the yield of the desired product:

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[2]

  • Dehalogenation: The aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.

  • Catalyst Decomposition: At high temperatures, or if the ligand does not sufficiently stabilize the palladium, the catalyst can decompose into inactive palladium black.

Below is a troubleshooting workflow to address low yields:

G A Low Yield in Suzuki Coupling B Check Reagent Quality & Purity A->B C Optimize Catalyst System A->C D Evaluate Base & Solvent A->D E Control Reaction Atmosphere A->E F Identify Side Reactions A->F L Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) Use Stable Precatalysts B->L C->L M Screen Different Base/Solvent Combinations D->M K Degas Solvents Use Inert Gas (Ar/N2) E->K G Protodeboronation F->G H Homocoupling F->H I Use Anhydrous Conditions Milder Base Boronic Ester G->I J Adjust Stoichiometry Lower Temperature H->J N Improved Yield I->N J->N K->N L->N M->N G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add Reactants & Catalyst to Schlenk Flask B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat to 80-110 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Wash with H2O & Brine F->G H Dry, Filter & Concentrate G->H I Column Chromatography H->I Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

References

Technical Support Center: (4-Chloro-3-ethoxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with (4-Chloro-3-ethoxyphenyl)boronic acid in cross-coupling experiments, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two primary side reactions are protodeboronation and homocoupling .[1] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-2-ethoxybenzene.[1] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, yielding 3,3'-diethoxy-4,4'-dichlorobiphenyl. The presence of oxygen can promote homocoupling.[2]

Q2: How do the substituents on this compound influence its reactivity and propensity for side reactions?

A2: The electronic properties of the chloro and ethoxy groups have opposing effects. The chloro group is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation under certain conditions.[3] Conversely, the ethoxy group is electron-donating, which can help to stabilize the boronic acid. The overall reactivity will be a balance of these effects.

Q3: Can the choice of base influence the extent of side reactions?

A3: Absolutely. Strong bases and aqueous conditions can promote the hydrolysis of the boronic acid to the boronate anion, which can be more susceptible to protodeboronation.[1][4] The choice of base is critical and should be optimized for the specific substrates being used.[5] For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[6]

Q4: Is this compound stable to storage?

A4: Like many boronic acids, this compound can be sensitive to air and moisture. Over time, it can dehydrate to form a cyclic anhydride trimer known as a boroxine. While often still reactive, the presence of boroxines can affect the stoichiometry of the reaction. It is recommended to store the boronic acid in a cool, dry place under an inert atmosphere.

Troubleshooting Guide for Side Reactions

This guide is designed to help you diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Unexpected Products Problem_ID Identify Primary Side Product(s) (e.g., via LC-MS, NMR) Start->Problem_ID Protodeboronation Protodeboronation Product (1-chloro-2-ethoxybenzene) Problem_ID->Protodeboronation C-B bond cleavage Homocoupling Homocoupling Product (3,3'-diethoxy-4,4'-dichlorobiphenyl) Problem_ID->Homocoupling B-B coupling Dehalogenation Dehalogenated Aryl Halide Problem_ID->Dehalogenation C-X bond cleavage Solution_Proto Troubleshoot Protodeboronation Protodeboronation->Solution_Proto Solution_Homo Troubleshoot Homocoupling Homocoupling->Solution_Homo Solution_Dehalo Troubleshoot Dehalogenation Dehalogenation->Solution_Dehalo Optimize Optimize Reaction Conditions Solution_Proto->Optimize Solution_Homo->Optimize Solution_Dehalo->Optimize

Caption: A logical workflow for troubleshooting Suzuki-Miyaura side reactions.

Common Problems, Causes, and Solutions
Problem Probable Cause(s) Recommended Solution(s)
High levels of protodeboronation (formation of 1-chloro-2-ethoxybenzene) 1. Presence of water in the reaction. 2. Use of a strong, aqueous base. 3. High reaction temperature. 4. Prolonged reaction time.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to a milder, non-aqueous base (e.g., K₃PO₄, CsF). 3. Lower the reaction temperature and monitor the reaction progress closely. 4. Use a more active catalyst to shorten the reaction time.
Significant homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture.[2] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. High concentration of the boronic acid.1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen). Maintain an inert atmosphere throughout the reaction. 2. Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precatalyst. 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents) rather than a large excess.
Low conversion of starting materials 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Poor quality of the boronic acid (e.g., significant boroxine formation).1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst for better stability. 2. Screen different combinations of ligands, bases, and solvents. 3. Recrystallize the boronic acid before use.
Formation of dehalogenated aryl halide Reductive dehalogenation of the aryl halide coupling partner.1. Use a different ligand; sometimes bulky, electron-rich phosphine ligands can promote this side reaction. 2. Ensure the absence of any reducing agents as impurities.

Quantitative Data on Side Product Formation (Illustrative)

Condition Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
Standard (K₂CO₃, Pd(PPh₃)₄, Toluene/H₂O, 80°C, N₂)85510
Non-degassed60535
Anhydrous (K₃PO₄, Pd(dppf)Cl₂, Dioxane, 80°C, Ar)92<25
High Temperature (120°C)702010
Strong Base (NaOH)751510

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification Prep_Glass Oven-dry glassware Prep_Reagents Weigh reagents under inert atmosphere Prep_Glass->Prep_Reagents Add_Solids Add boronic acid, aryl halide, and base to the flask Prep_Reagents->Add_Solids Purge Seal and purge with inert gas Add_Solids->Purge Add_Solvent Add degassed solvent(s) Purge->Add_Solvent Add_Catalyst Add catalyst under positive inert gas pressure Add_Solvent->Add_Catalyst Heat Heat to desired temperature with stirring Add_Catalyst->Heat Monitor Monitor progress by TLC, GC, or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench and perform aqueous workup Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: A step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. If using an aqueous system, add the degassed organic solvent first, followed by the degassed water.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Mechanisms: Desired vs. Side Reactions

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 LₙPd(0) OA Oxidative Addition (R¹-Pd(II)-X) Pd0->OA R¹-X TM Transmetalation (R¹-Pd(II)-R²) OA->TM R²-B(OH)₂ Base Homocoupling Homocoupling OA->Homocoupling Pd(II) source RE Reductive Elimination TM->RE RE->Pd0 Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ (4-Chloro-3-ethoxy -phenyl)boronic acid Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base, Heat Boronic_Acid->Homocoupling O₂, Pd(II) Proto_Product R²-H (1-chloro-2-ethoxybenzene) Protodeboronation->Proto_Product Homo_Product R²-R² (Dimer) Homocoupling->Homo_Product

Caption: The Suzuki-Miyaura cycle and competing side reaction pathways.

References

Protodeboronation of (4-Chloro-3-ethoxyphenyl)boronic acid and its prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-3-ethoxyphenyl)boronic acid, with a specific focus on preventing undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2-ethoxybenzene.[1] This reaction consumes the this compound, which can lead to lower yields of the desired product in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and complicate the purification process.

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can influence the rate of protodeboronation.[1] These include:

  • pH: Protodeboronation can be catalyzed by both acids and bases.[1][2] For many simple aromatic boronic acids, the rate is minimized at a neutral pH.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][4][5]

  • Aqueous Conditions: The presence of water can facilitate protodeboronation, particularly in base-catalyzed mechanisms where water acts as the proton source.[1]

  • Catalyst System: An inefficient catalyst system in a cross-coupling reaction can lead to longer reaction times, increasing the opportunity for protodeboronation to occur.[1][4]

Q3: How do the chloro and ethoxy substituents on the phenyl ring affect the stability of this compound?

A3: The electronic properties of substituents on the aromatic ring can influence the susceptibility of an arylboronic acid to protodeboronation. Electron-withdrawing groups can make the boronic acid more prone to protodeboronation under certain conditions, particularly through a dissociative mechanism involving an aryl anion.[1] Conversely, electron-donating groups can also affect stability. The combined electronic effects of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups will determine the overall susceptibility of this compound to this side reaction.

Q4: Can I use boronic esters of this compound to prevent protodeboronation?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to suppress protodeboronation.[1][6] These esters exhibit greater stability and can be used in "slow release" strategies where the active boronic acid is generated in situ during the reaction, keeping its concentration low and minimizing side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield of desired cross-coupling product and significant formation of 1-chloro-2-ethoxybenzene. High levels of protodeboronation.1. Modify Reaction pH: If using strongly basic or acidic conditions, attempt the reaction closer to neutral pH where many arylboronic acids are more stable.[1] 2. Lower Reaction Temperature: If feasible for the desired transformation, reduce the reaction temperature to slow the rate of protodeboronation.[3][4][5] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-mediated protodeboronation.[4] 4. Optimize Catalyst System: Employ a highly active catalyst and ligand combination to accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway.[1][4] 5. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester to enhance stability.[1]
Inconsistent reaction outcomes or degradation of the boronic acid upon storage. Instability of the boronic acid.1. Proper Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere. 2. Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results. 3. Convert to a Stable Ester: For long-term storage or for reactions known to be sensitive to protodeboronation, consider converting the boronic acid to a more stable boronic ester derivative.
Difficulty in purifying the desired product from the protodeboronated byproduct. Similar physical properties of the product and byproduct.1. Optimize Reaction Conditions: Focus on preventative measures to minimize the formation of the byproduct in the first place. 2. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to improve separation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of (4-Chloro-3-ethoxyphenyl)pinacol boronate

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene, THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in the anhydrous solvent.

  • If using a Dean-Stark trap, assemble the apparatus and heat the mixture to reflux. Water will be collected in the trap.

  • Alternatively, the reaction can be stirred at room temperature or with gentle heating. The progress can be monitored by the disappearance of the boronic acid starting material (e.g., by TLC or NMR).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in subsequent reactions or purified by recrystallization or column chromatography if necessary.

Visualizations

protodeboronation_mechanism cluster_base Base-Catalyzed Protodeboronation cluster_acid Acid-Catalyzed Protodeboronation Aryl_Boronic_Acid This compound Boronate_Anion Boronate Anion Aryl_Boronic_Acid->Boronate_Anion + OH⁻ Aryl_Anion Aryl Anion Intermediate Boronate_Anion->Aryl_Anion Rate-determining step Protodeboronated_Product 1-Chloro-2-ethoxybenzene Aryl_Anion->Protodeboronated_Product + H₂O Aryl_Boronic_Acid_Acid This compound Protonated_Intermediate Protonated Intermediate Aryl_Boronic_Acid_Acid->Protonated_Intermediate + H⁺ Protodeboronated_Product_Acid 1-Chloro-2-ethoxybenzene Protonated_Intermediate->Protodeboronated_Product_Acid Electrophilic Cleavage

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

prevention_workflow cluster_optimization Condition Optimization Start Low Yield or Byproduct Formation Check_Protodeboronation Suspect Protodeboronation? Start->Check_Protodeboronation Optimize_Conditions Optimize Reaction Conditions Check_Protodeboronation->Optimize_Conditions Yes Analyze_Results Analyze Results Check_Protodeboronation->Analyze_Results No Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Use_Ester Use Boronic Ester Derivative Use_Ester->Analyze_Results Anhydrous Use Anhydrous Conditions Lower_Temp->Anhydrous Optimize_Catalyst Optimize Catalyst/Ligand Anhydrous->Optimize_Catalyst Adjust_pH Adjust pH Optimize_Catalyst->Adjust_pH Adjust_pH->Use_Ester

Caption: Troubleshooting workflow for preventing protodeboronation.

References

Technical Support Center: (4-Chloro-3-ethoxyphenyl)boronic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Chloro-3-ethoxyphenyl)boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound, like other arylboronic acids, include:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. Success is dependent on finding a suitable solvent or solvent system.

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.

  • Column Chromatography: While useful, it can be challenging as boronic acids can sometimes degrade or streak on silica gel.[1] Reverse-phase chromatography can be an alternative.

  • Derivatization: In some cases, the boronic acid is converted to a more stable and easily purified derivative, such as a boronate ester or a diethanolamine adduct, and then hydrolyzed back to the pure boronic acid.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include:

  • Starting materials: Unreacted 1-chloro-2-ethoxy-4-iodobenzene (or the corresponding bromo- or triflate-substituted precursor).

  • Homocoupling byproducts: Formation of biphenyl derivatives.

  • Protodeboronation product: The corresponding 4-chloro-3-ethoxyphenol, formed by the loss of the boronic acid group.

  • Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often reversible upon treatment with water or alcohols.

  • Residual solvents: Solvents used in the synthesis and workup.

Q3: My boronic acid appears to be degrading during silica gel column chromatography. What can I do?

A3: Degradation on silica gel is a common issue with boronic acids. Here are some strategies to mitigate this:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent can help.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.[3]

  • Reverse-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be effective.[4][5]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography).

Q4: I am having trouble crystallizing my this compound. What solvents should I try?

A4: Finding the right recrystallization solvent often requires screening. For arylboronic acids, common choices include:

  • Single solvents: Hot water, ethanol, ethyl acetate, benzene, or dichloroethane have been reported to be effective for some arylboronic acids.[2][3]

  • Solvent mixtures: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, followed by heating to redissolve and slow cooling. Examples of solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Select a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent.
Too much solvent was used for dissolution.After filtering the hot solution, carefully evaporate some of the solvent to reach the saturation point before cooling.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is an oil rather than a crystalline solid.Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also help.
Problem 2: Incomplete Separation During Acid-Base Extraction
Possible Cause Troubleshooting Step
The pH of the aqueous layer was not sufficiently basic to deprotonate the boronic acid completely.Ensure the pH of the aqueous base (e.g., NaOH solution) is high enough (typically pH > 10) to fully convert the boronic acid to its boronate salt.
Insufficient mixing of the organic and aqueous layers.Shake the separatory funnel vigorously for an adequate amount of time to ensure complete extraction.[7]
The boronate salt is partially soluble in the organic layer.Perform multiple extractions with the aqueous base to ensure complete removal of the boronic acid from the organic layer.
Emulsion formation at the interface of the two layers.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Problem 3: Product Purity is Still Low After Column Chromatography
Possible Cause Troubleshooting Step
The chosen eluent system does not provide adequate separation of the product from impurities.Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation (Rf of the product around 0.3-0.4).
The column was overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column.
Co-elution of a closely related impurity.Consider using a different purification technique, such as recrystallization or preparative HPLC, for better separation.
The product is degrading on the column.Refer to the troubleshooting steps for boronic acid degradation on silica gel (FAQ 3).

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol for the recrystallization of an arylboronic acid and should be optimized for this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential "good" solvent (e.g., hot ethyl acetate, methanol, or acetone). Add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again. If the compound crystallizes upon slow cooling, this is a suitable solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in the minimum amount of the hot "good" solvent or the pre-determined solvent mixture.

  • Hot Filtration: If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction

This protocol outlines the separation of this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction with Base: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup.[9] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium (4-chloro-3-ethoxyphenyl)boronate into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with the NaOH solution two more times to ensure all the boronic acid has been extracted.

  • Washing (Organic Layer): The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 2 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (pH ~2-3), which will precipitate the this compound as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Arylboronic Acids

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization>99%60-90%High purity, scalable, cost-effective.Can be time-consuming to find the right solvent, potential for low recovery.
Acid-Base Extraction95-98%80-95%Good for removing neutral impurities, relatively quick.May not remove acidic or basic impurities effectively, requires handling of acids and bases.
Column Chromatography90-99%50-80%Can separate complex mixtures.Boronic acids can be unstable on silica, can be time-consuming and require large volumes of solvent.[2]
Preparative HPLC>99%40-70%High purity and good separation.Expensive, not easily scalable, requires specialized equipment.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction (add aq. base) dissolve->extraction separate Separate Layers extraction->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (add aq. acid) aqueous_layer->acidify filter_dry Filter and Dry acidify->filter_dry pure_product Pure Boronic Acid filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Recrystallization_Troubleshooting start Low Recovery After Recrystallization cause1 Too Soluble in Solvent start->cause1 cause2 Too Much Solvent Used start->cause2 cause3 Rapid Cooling start->cause3 cause4 Oiling Out start->cause4 solution1 Change Solvent or Use Solvent Mixture cause1->solution1 solution2 Evaporate Some Solvent Before Cooling cause2->solution2 solution3 Allow Slow Cooling to Room Temperature cause3->solution3 solution4 Scratch Flask or Seed with Crystal cause4->solution4

Caption: Troubleshooting guide for low recovery during recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of (4-Chloro-3-ethoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the reaction of a corresponding aryl metallic reagent with a trialkyl borate. Typically, this is achieved through a lithium-halogen exchange of 1-chloro-2-ethoxy-4-iodobenzene with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate ester such as trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the lithium-halogen exchange and borylation steps, which are typically performed at -78°C to prevent side reactions. Anhydrous conditions are essential to avoid quenching the organolithium reagent and to prevent premature hydrolysis of the boronate ester. The stoichiometry of the reagents, particularly the organolithium and the borate ester, should be carefully controlled.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Moisture: Inadequate drying of glassware, solvents, or starting materials can consume the organolithium reagent.

  • Temperature Fluctuations: Allowing the reaction temperature to rise prematurely can lead to undesired side reactions.

  • Inefficient Lithium-Halogen Exchange: The choice of organolithium reagent and reaction time can impact the efficiency of this step.

  • Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, often facilitated by excess water, strong bases, or high temperatures during workup or purification.[1]

Q4: I am observing significant amounts of a major byproduct. What could it be?

A4: A common byproduct is the protodeboronated arene (1-chloro-2-ethoxybenzene). This occurs when the boronic acid group is replaced by a hydrogen atom. Another possibility is the formation of boroxines, which are cyclic anhydrides of the boronic acid.[2] Homocoupling of the Grignard or organolithium reagent can also occur, leading to biaryl impurities.

Q5: How can I effectively purify crude this compound?

A5: Purification can be challenging due to the polar nature of boronic acids. Common methods include:

  • Recrystallization: This is a preferred method, often from a solvent system like water, ethanol, or a mixture of ethyl acetate and hexanes.[1]

  • Acid-Base Extraction: The boronic acid can be extracted into a basic aqueous solution and then re-acidified to precipitate the purified product. This helps remove non-acidic impurities.

  • Column Chromatography: While possible, it can be problematic as boronic acids may streak or decompose on silica gel. Neutral alumina can sometimes be a better alternative.

  • Derivatization: Forming a diethanolamine adduct can facilitate crystallization and purification. The pure boronic acid can then be regenerated.

Q6: What are the optimal storage conditions for this compound?

A6: Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to air and moisture. Therefore, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal).

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Organolithium ReagentTitrate the organolithium solution prior to use to determine its exact molarity.
Presence of MoistureFlame-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.
Low Reaction TemperatureEnsure the temperature is maintained at or below -70°C during the lithium-halogen exchange and borylation steps.
Incomplete ReactionIncrease the reaction time for the lithium-halogen exchange or the borylation step.
Problem 2: Significant Protodeboronation
Potential Cause Troubleshooting Step
Excess Water During WorkupUse cooled, deoxygenated water for quenching and extraction. Minimize contact time with aqueous layers.
High TemperaturesPerform the workup and any subsequent purification steps at low temperatures.
Strong BaseIf used in a subsequent reaction (e.g., Suzuki coupling), consider using a weaker base such as K₃PO₄ or Cs₂CO₃.
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Step
Oily ProductTry triturating the crude product with a non-polar solvent like hexane to induce solidification.
Co-elution of Impurities in ChromatographyConsider converting the boronic acid to its pinacol ester, which is less polar and often easier to purify by column chromatography. The boronic acid can be regenerated by subsequent hydrolysis.
Boroxine FormationDissolve the crude product in a solvent like diethyl ether and wash with a small amount of aqueous acid to hydrolyze the boroxine back to the boronic acid.

Data Presentation

Table 1: General Reaction Parameters for Arylboronic Acid Synthesis via Organolithium Reagents

ParameterTypical Conditions
Starting Material Aryl Halide (Iodide or Bromide)
Organolithium Reagent n-Butyllithium or t-Butyllithium (1.0-1.2 eq)
Borate Ester Trimethyl borate or Triisopropyl borate (1.1-1.5 eq)
Solvent Anhydrous THF or Diethyl Ether
Temperature -78°C
Reaction Time 1-4 hours
Workup Acidic Hydrolysis (e.g., 1M HCl)

Table 2: Troubleshooting Suzuki-Miyaura Coupling with this compound

Issue Parameter to Optimize Suggested Modification
Low Yield Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).
Catalyst/Ligand Try different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.
Solvent Test various solvent systems (e.g., Dioxane/Water, Toluene/Water, DMF).
Protodeboronation Temperature Lower the reaction temperature.
Base Use a milder base (e.g., KF).
Homocoupling Oxygen Ensure the reaction mixture is thoroughly deoxygenated.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-Chloro-2-ethoxy-4-iodobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • 1 M Hydrochloric Acid

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-chloro-2-ethoxy-4-iodobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the mixture with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude boronic acid by recrystallization from an appropriate solvent system.

Mandatory Visualization

Synthesis_Workflow A 1-Chloro-2-ethoxy-4-iodobenzene B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Borylation (Triisopropyl borate, -78°C) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (1M HCl) E->F G This compound F->G H Purification (Recrystallization) G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Synthesis Q1 Check for Moisture? Start->Q1 A1_Yes Dry all reagents, solvents, and glassware thoroughly. Use inert atmosphere. Q1->A1_Yes Yes Q2 Temperature Control Issue? Q1->Q2 No Success Improved Yield A1_Yes->Success A2_Yes Maintain temperature at -78°C during critical steps. Q2->A2_Yes Yes Q3 Significant Protodeboronation? Q2->Q3 No A2_Yes->Success A3_Yes Use anhydrous conditions. Avoid high temperatures and strong bases during workup. Q3->A3_Yes Yes A3_Yes->Success

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: Catalyst Deactivation with (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during experiments involving (4-Chloro-3-ethoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in Suzuki-Miyaura couplings with this compound?

A1: Catalyst deactivation in Suzuki-Miyaura reactions involving this compound can stem from several factors. The most prevalent issues include:

  • Palladium Black Precipitation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, often observed as a black solid in the reaction mixture. This is typically caused by high temperatures, improper ligand choice, or the presence of oxygen.

  • Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their degradation and the subsequent destabilization of the catalytic species.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water) in a side reaction, especially under basic conditions. The electron-donating ethoxy group on the phenyl ring can make the C-B bond more susceptible to this cleavage.

  • Homocoupling: The boronic acid can react with itself to form a biaryl byproduct, consuming the starting material and catalyst in an unproductive pathway. This is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.

Q2: How do the chloro and ethoxy substituents on the boronic acid affect the reaction and potential catalyst deactivation?

A2: The substituents on the phenylboronic acid play a significant role in its reactivity and stability:

  • Ethoxy Group (-OEt): This is an electron-donating group, which generally increases the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step in the catalytic cycle. However, it also activates the aromatic ring, making it more susceptible to side reactions like protodeboronation, especially in the presence of water and strong bases.

  • Chloro Group (-Cl): This is an electron-withdrawing group, which can influence the electronic properties of the boronic acid and its reactivity. While it can help to stabilize the boronic acid to some extent, its electronic effect is often overshadowed by the strongly donating ethoxy group.

The combination of these groups can lead to a delicate balance of reactivity, requiring careful optimization of reaction conditions to favor the desired cross-coupling over side reactions that can lead to catalyst deactivation.

Q3: What are the initial signs of catalyst deactivation in my reaction?

A3: Visual and analytical cues can indicate catalyst deactivation. A common visual sign is the formation of a black precipitate (palladium black). Analytically, monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS may show the reaction stalling or the appearance of significant amounts of side products, such as the homocoupled biaryl or the protodeboronated arene.

Q4: Can changing the boronic acid to a boronate ester help prevent deactivation?

A4: Yes, converting the boronic acid to a more stable derivative like a pinacol boronate ester can be an effective strategy. Boronate esters are generally more robust and less susceptible to premature decomposition and side reactions like protodeboronation.[1] They can participate in the catalytic cycle, often with comparable or even improved efficiency, by slowly releasing the boronic acid under the reaction conditions.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue 1: Low or No Product Yield

If your reaction is resulting in a low yield or no formation of the desired product, consider the following troubleshooting steps:

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Observe for the formation of palladium black.Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst such as a palladacycle or a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[2]
Oxygen Contamination Review your degassing procedure.Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Impurity Check the purity of starting materials, solvents, and base.Use high-purity reagents and anhydrous solvents. Ensure the base is finely powdered and dry for anhydrous reactions.
Inappropriate Base The chosen base may be too strong or too weak.Screen a variety of bases. For substrates prone to protodeboronation, a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
Issue 2: Incomplete Reaction Conversion

If the reaction starts but does not proceed to completion, this may indicate gradual catalyst deactivation.

Potential Cause Diagnostic Check Recommended Solution
Gradual Catalyst Poisoning Monitor reaction progress over time to see if the rate slows and eventually stops.Consider a slow addition of the boronic acid to the reaction mixture to maintain a low concentration and minimize potential catalyst inhibition.
Ligand Degradation If using air-sensitive phosphine ligands, review handling procedures.Use air-stable ligands or handle air-sensitive ligands in a glovebox. Consider switching to more robust N-heterocyclic carbene (NHC) ligands.
Insufficient Temperature The reaction may be too slow at the current temperature.Cautiously increase the reaction temperature in increments of 10-20 °C. Be mindful of potential substrate or product decomposition at higher temperatures.
Issue 3: Significant Formation of Side Products

The presence of significant side products indicates that the catalytic cycle is being diverted into non-productive pathways.

Side Product Potential Cause Recommended Solution
Protodeboronation Product Presence of excess water; overly strong base; prolonged reaction time at high temperature.Use anhydrous solvents and reagents. Switch to a milder base. Optimize the reaction time and temperature to minimize exposure to conditions that favor this side reaction.[3]
Homocoupling Product Presence of oxygen; high initial concentration of Pd(II) precatalyst.Ensure thorough degassing of the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. Reducing the catalyst loading may also help.[4]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich and Halogenated Arylboronic Acids

Data presented is based on general recommendations for similar substrates, as specific quantitative data for this compound is limited in the literature.

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseRecommended Solvent
Pd(OAc)₂SPhos1 - 3K₃PO₄, K₂CO₃Dioxane, Toluene, THF
Pd₂(dba)₃XPhos1 - 3K₃PO₄, Cs₂CO₃Dioxane, Toluene
Pd(PPh₃)₄-2 - 5Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene
PdCl₂(dppf)-2 - 5K₂CO₃, CsFDMF, Dioxane
Table 2: Influence of Reaction Parameters on Catalyst Deactivation
ParameterImpact on DeactivationRationale
Temperature Higher temperatures can increase the rate of catalyst decomposition (e.g., formation of palladium black).Provides energy for catalyst particles to agglomerate.
Base Strength Stronger bases can accelerate protodeboronation of the boronic acid.Increases the concentration of hydroxide ions which can facilitate C-B bond cleavage.
Solvent Polarity The choice of solvent can affect catalyst stability and solubility.Aprotic polar solvents can sometimes stabilize catalytic intermediates, but optimization is often required.
Ligand Choice Bulky, electron-rich ligands can protect the palladium center and prevent agglomeration.Steric bulk hinders catalyst aggregation, while electron-donating properties can stabilize the active Pd(0) species.
Oxygen Presence Promotes homocoupling and can lead to the oxidation and deactivation of the Pd(0) catalyst.O₂ can oxidize the active catalyst to an inactive Pd(II) species.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via a syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArX Ar-X ArX->OA PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation PdII->TM Boronic (HO)₂B-Ar' Boronic->TM Base Base Base->TM PdII_Ar Ar-Pd(II)-Ar'(L_n) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product Catalyst_Deactivation_Pathway ActiveCatalyst Active Pd(0) Catalyst Aggregation Aggregation ActiveCatalyst->Aggregation HighTemp High Temperature HighTemp->Aggregation PoorLigand Poor Ligand Stability PoorLigand->Aggregation Oxygen Oxygen Presence Oxygen->Aggregation PdBlack Inactive Palladium Black Aggregation->PdBlack Troubleshooting_Workflow Start Low/No Product Yield CheckReagents Verify Reagent Purity and Inert Atmosphere Start->CheckReagents ReagentsOK Reagents & Atmosphere OK CheckReagents->ReagentsOK No Issues ReagentsNotOK Issue Found CheckReagents->ReagentsNotOK Issues Found OptimizeCatalyst Screen Catalyst, Ligand, Base, and Solvent ReagentsOK->OptimizeCatalyst ReagentsNotOK->Start Rectify & Retry Improvement Improvement Observed? OptimizeCatalyst->Improvement Success Reaction Successful Improvement->Success Yes ConsiderBoronate Consider Converting to Boronate Ester Improvement->ConsiderBoronate No ConsiderBoronate->OptimizeCatalyst Retry with Ester

References

Removing impurities from (4-Chloro-3-ethoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-3-ethoxyphenyl)boronic acid. The information is designed to help resolve common issues encountered during synthesis, purification, and subsequent reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common problems, their probable causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Suzuki-Miyaura Coupling 1. Inactive Catalyst: The palladium catalyst may be degraded or poisoned. 2. Impure Boronic Acid: The presence of impurities can inhibit the reaction. 3. Protodeboronation: The boronic acid is being consumed by a side reaction that replaces the boronic acid group with a hydrogen atom.[1] 4. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate transmetalation. 5. Oxygen Contamination: Can lead to catalyst decomposition and homocoupling of the boronic acid.1. Catalyst Check: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Purify Boronic Acid: Purify the this compound using one of the methods outlined in the experimental protocols section. The purity of boronic acids directly impacts the efficiency and yield of the coupling process.[2] 3. Minimize Protodeboronation: Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a milder base or lower reaction temperature. The propensity for protodeboronation is highly dependent on reaction conditions.[1] 4. Base Optimization: Switch to a different base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely ground for better solubility. 5. Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Presence of Homocoupled Byproduct (Biaryl of Boronic Acid) 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperatures: Can sometimes favor homocoupling.1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture. 2. Temperature Control: Run the reaction at the lowest effective temperature.
Protodeboronation Product Detected 1. Presence of Water/Protic Solvents: Water or other protic species can be a proton source for this side reaction. 2. Basic Conditions: Protodeboronation can be base-catalyzed.[1] 3. Elevated Temperatures & Prolonged Reaction Times: These conditions can increase the extent of protodeboronation.[1]1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base Selection: Use the mildest base that effectively promotes the desired reaction. 3. Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Difficulty in Purifying the Boronic Acid 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult. 2. Degradation on Silica Gel: Boronic acids can sometimes degrade or streak on silica gel columns.1. Alternative Purification: Use non-chromatographic methods such as recrystallization, acid-base extraction, or derivatization into a diethanolamine adduct (see protocols below). 2. Different Stationary Phase: If chromatography is necessary, consider using neutral alumina instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include starting materials from the synthesis, homocoupled byproducts (a biaryl formed from two molecules of the boronic acid), and the protodeboronation product (1-chloro-2-ethoxybenzene). Additionally, boronic acids can form cyclic anhydrides called boroxines through dehydration.

Q2: How can I assess the purity of my this compound?

A2: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if suitable internal standards are used. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed, though the boronic acid itself is typically not volatile enough for direct GC analysis.[3]

Q3: My boronic acid appears to be degrading during storage. What are the proper storage conditions?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[1] Exposure to moisture and air can lead to the formation of boroxines and other degradation products.

Q4: Is it necessary to purify this compound before using it in a Suzuki-Miyaura reaction?

A4: While not always strictly necessary, using purified boronic acid is highly recommended for achieving high yields and reproducible results.[2] Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts that can complicate the purification of the final product.[2][3]

Q5: Can I use a boronic ester derivative instead of the free boronic acid?

A5: Yes, boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura reactions.[5] They can sometimes suppress side reactions like protodeboronation.[1] However, the transmetalation step may be slower with boronic esters.

Data Presentation

Table 1: Comparison of Purification Methods for Arylboronic Acids
Purification Method Typical Recovery Yield Purity Achieved (HPLC) Advantages Disadvantages
Recrystallization 50-70%[6]>99%Simple, scalable, can remove a wide range of impurities.Product loss in the mother liquor; finding a suitable solvent system can be challenging.
Acid-Base Extraction >90% (for related compounds)[7]>99%High recovery, effective for removing non-acidic impurities.May not remove acidic impurities; requires handling of acids and bases.
Diethanolamine Adduct Formation High (often quantitative precipitation)>99.5%Forms crystalline solids that are easy to handle and purify; adduct is often more stable than the free boronic acid.[8]Requires an additional step to form the adduct and another to hydrolyze it back to the free boronic acid.
Column Chromatography (Alumina) Variable>98%Can separate closely related impurities.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Table 2: Impact of Boronic Acid Purity on Suzuki-Miyaura Coupling Yield (Representative Data)
Boronic Acid Purity Description Typical Suzuki Coupling Yield
Crude Unpurified, may contain significant levels of byproducts and starting materials.40-60%
Purified Purity >99% (by HPLC).85-95%

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude boronic acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Analyze the purity of the recrystallized product by HPLC and measure the recovery yield.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid (e.g., HCl) until the boronic acid precipitates out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a general starting method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the boronic acid in the mobile phase at a concentration of approximately 1 mg/mL.[3]

Visualizations

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low or No Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify_ba Purify Boronic Acid (Recrystallize, etc.) check_reagents->purify_ba Boronic Acid Impure? fresh_catalyst Use Fresh Catalyst/Ligand check_reagents->fresh_catalyst Catalyst Suspect? optimize_base Optimize Base (Strength, Solubility) check_conditions->optimize_base Base Ineffective? degas Improve Degassing/ Inert Atmosphere check_conditions->degas Oxygen Contamination? rerun Re-run Reaction purify_ba->rerun fresh_catalyst->rerun optimize_base->rerun degas->rerun

Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

General Purification Workflow for this compound

G Purification Workflow for this compound crude_product Crude Boronic Acid purity_analysis Assess Purity (HPLC) crude_product->purity_analysis purification_choice Choose Purification Method purity_analysis->purification_choice Purity < 98% proceed Proceed to Next Step purity_analysis->proceed Purity > 98% recrystallize Recrystallization purification_choice->recrystallize Neutral Impurities acid_base Acid-Base Extraction purification_choice->acid_base Non-Acidic Impurities dea_adduct Diethanolamine Adduct Formation purification_choice->dea_adduct Difficult to Crystallize final_analysis Final Purity Check (HPLC) recrystallize->final_analysis acid_base->final_analysis dea_adduct->final_analysis pure_product Pure Boronic Acid (>99%) final_analysis->purification_choice Purity < 99% final_analysis->proceed Purity > 99%

Caption: A decision-making workflow for the purification of crude this compound.

References

Improving the stability of (4-Chloro-3-ethoxyphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Chloro-3-ethoxyphenyl)boronic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to several degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, which replaces the boronic acid group with a hydrogen atom. This process can be accelerated under acidic or basic conditions.

  • Oxidative Deboronation: In the presence of oxidizing agents or even atmospheric oxygen, the boronic acid moiety can be oxidized, leading to the formation of the corresponding phenol (4-chloro-3-ethoxyphenol) and boric acid.[1][2][3] This degradation is a significant concern in biological systems and under aerobic reaction conditions.

  • Boroxine Formation: In non-aqueous or concentrated solutions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4][5][6][7][8] While this is often a reversible process, it can affect the solubility and reactivity of the compound.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of solid this compound, it should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at low temperatures and under an inert atmosphere.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution significantly impacts the stability of arylboronic acids. Generally, they are most stable at a slightly acidic to neutral pH. Both strongly acidic and strongly basic conditions can accelerate protodeboronation. The pKa of the boronic acid is a critical factor, as the equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent.[9][10][11][12][13] The formation of the tetrahedral boronate anion at higher pH can influence its reactivity and stability.

Q4: Can I use this compound directly in Suzuki-Miyaura coupling reactions without stability issues?

A4: While often used directly, stability issues can arise during Suzuki-Miyaura coupling, leading to lower yields. Common problems include:

  • Protodeboronation: The basic conditions of the reaction can promote this side reaction.

  • Homocoupling: The presence of oxygen and Pd(II) species can lead to the coupling of two boronic acid molecules.

  • Catalyst Deactivation: Degradation of the boronic acid can sometimes contribute to the deactivation of the palladium catalyst.

For challenging or sensitive coupling reactions, it is often beneficial to use a stabilized form of the boronic acid, such as a boronate ester.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or inconsistent yields in cross-coupling reactions. Degradation of the boronic acid via protodeboronation or oxidation.1. Use a protected form: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction. 2. Optimize reaction conditions: Use anhydrous solvents, degas all solvents and reagents thoroughly, and maintain an inert atmosphere (N₂ or Ar). 3. Choose a milder base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides.
Formation of an insoluble precipitate in organic solvents. Boroxine formation due to the absence of water.1. Add a controlled amount of water: The equilibrium can be shifted back towards the boronic acid by adding a small amount of water. 2. Use a co-solvent system: Employing a solvent system that better solubilizes both the boronic acid and its potential boroxine can be beneficial.
Presence of 4-chloro-3-ethoxyphenol as a byproduct. Oxidative degradation of the boronic acid.1. Rigorous exclusion of oxygen: Ensure all reaction vessels are properly purged with an inert gas. 2. Use fresh, high-purity solvents: Peroxides in older solvents can act as oxidizing agents. 3. Consider antioxidants: In some specific applications, the addition of a small amount of an antioxidant may be possible, but compatibility with the reaction chemistry must be verified.
Difficulty in purifying the final product from boronic acid-related impurities. Residual boronic acid, boroxine, or boric acid in the crude product.1. Aqueous workup: A basic aqueous wash can help remove unreacted boronic acid and boric acid. 2. Scavenger resins: Use a boronic acid scavenger resin to selectively remove boron-containing impurities. 3. Chromatography: Careful selection of the stationary and mobile phases in column chromatography can separate the desired product from boron-containing impurities.

Experimental Protocols

Protocol 1: Formation of this compound pinacol ester

This protocol describes the protection of the boronic acid as a more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous diethyl ether or THF.

  • Add pinacol (1.0 - 1.2 equiv) and anhydrous magnesium sulfate (1.5 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with the anhydrous solvent used for the reaction.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Formation of this compound MIDA ester

N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be easily handled and purified.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 1-4 hours.

  • Monitor the reaction by ¹H NMR or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate ester will often precipitate from the solution upon cooling.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with cold, anhydrous dioxane or another suitable solvent.

  • Dry the product under vacuum.

Protocol 3: Monitoring Stability by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique to directly observe the boron center and distinguish between the boronic acid, boronate esters, and other boron-containing species.

Sample Preparation:

  • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent).

  • For pH-dependent studies in D₂O, prepare a series of buffered solutions at different pD values.

  • To study the formation of boronate esters, add a known equivalent of the diol (e.g., pinacol) to the boronic acid solution.

NMR Acquisition:

  • Acquire ¹¹B NMR spectra at a constant temperature.

  • The chemical shift will be indicative of the boron species in solution:

    • Trigonal boronic acids typically appear in the range of δ 28-33 ppm.

    • Tetrahedral boronate esters resonate further upfield, typically in the range of δ 5-15 ppm.

  • The relative integration of these signals can be used to quantify the equilibrium between the different species under the tested conditions.[10][12][14][15][16]

Visualizations

degradation_pathways boronic_acid This compound protodeboronation Protodeboronation boronic_acid->protodeboronation H₂O, H⁺ or OH⁻ oxidation Oxidative Deboronation boronic_acid->oxidation [O], O₂ boroxine_formation Boroxine Formation boronic_acid->boroxine_formation - H₂O (anhydrous) deboronated_product 1-Chloro-2-ethoxybenzene protodeboronation->deboronated_product phenol_product 4-Chloro-3-ethoxyphenol oxidation->phenol_product boroxine Cyclic Trimeric Anhydride (Boroxine) boroxine_formation->boroxine boroxine->boronic_acid + H₂O

Caption: Degradation pathways of this compound.

stabilization_workflow start Start: this compound decision Is the boronic acid showing instability (e.g., low yield, side products)? start->decision ester_formation Protect as a boronate ester decision->ester_formation Yes proceed Proceed with the reaction using the boronic acid directly (with optimized conditions: anhydrous, inert atmosphere) decision->proceed No pinacol Pinacol Ester Formation ester_formation->pinacol mida MIDA Ester Formation ester_formation->mida use_in_reaction Use stabilized boronate ester in the reaction pinacol->use_in_reaction mida->use_in_reaction end End: Successful Reaction use_in_reaction->end proceed->end

Caption: Decision workflow for improving stability in reactions.

troubleshooting_logic start Experiment Fails (Low Yield / Byproducts) check_deboronation Analyze for protodeboronation or oxidative deboronation byproducts start->check_deboronation check_conditions Review reaction conditions (atmosphere, solvent purity, base) start->check_conditions byproducts_present Deboronated byproducts detected? check_deboronation->byproducts_present conditions_issue Suboptimal conditions identified? check_conditions->conditions_issue byproducts_present->conditions_issue No protect_boronic_acid Solution: Protect as boronate ester (Pinacol, MIDA) byproducts_present->protect_boronic_acid Yes optimize_conditions Solution: Use anhydrous/degassed solvents, milder base, inert atmosphere conditions_issue->optimize_conditions Yes reevaluate Re-evaluate reaction scope and catalyst system conditions_issue->reevaluate No

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Reactions Involving Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting reactions involving substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for common cross-coupling reactions involving substituted phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Substituted phenylboronic acids are frequently used as the organoboron partner.

Frequently Asked Questions (FAQs)

  • Q1: My Suzuki-Miyaura coupling reaction is giving a low or no yield. What are the primary factors to investigate?

    A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The first things to check are the quality of your reagents and the reaction setup. Ensure your palladium catalyst is active, as Pd(0) is the active species; Pd(II) precatalysts must be reduced in situ.[1] The purity of the phenylboronic acid and the organic halide is also critical. Boronic acids can degrade over time. Additionally, ensure that the solvent is properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[1] The choice and quality of the base are also crucial for the transmetalation step.[1]

  • Q2: I am observing a significant amount of a byproduct corresponding to the protonated arene of my boronic acid. What is this side reaction and how can I minimize it?

    A2: This side reaction is called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] It is a common issue, particularly with electron-rich or heteroaromatic phenylboronic acids. To minimize protodeboronation, consider the following:

    • Use a milder base: Strong bases in aqueous media can accelerate this side reaction. Switching to weaker bases like K₂CO₃ or K₃PO₄ can be beneficial.[1]

    • Anhydrous conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

    • Use a more stable boronic acid derivative: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase stability and minimize this side reaction.[1]

  • Q3: My reaction mixture shows a significant amount of a biaryl product derived from the coupling of two molecules of my phenylboronic acid. How can I prevent this homocoupling?

    A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired reaction.[1] To prevent homocoupling:

    • Rigorous degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Use a Pd(0) catalyst directly: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts.

    • Add a reducing agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.

  • Q4: I am working with a sterically hindered substituted phenylboronic acid (e.g., ortho-substituted) and observing low reactivity. What modifications can I make?

    A4: Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle. To overcome this, you can try:

    • Using bulky, electron-rich ligands: Ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote the coupling of sterically demanding substrates.[1]

    • Higher temperatures and longer reaction times: More forcing conditions may be necessary to drive the reaction to completion.

    • Choosing a more active catalyst: Some palladium precatalysts are specifically designed for challenging couplings.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling reagent_check 1. Check Reagents & Catalyst start->reagent_check conditions_check 2. Review Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Boronic Acid Purity/Stability? reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity? reagent_check->sub_reagent2 sub_reagent3 Catalyst Activity? reagent_check->sub_reagent3 sub_reagent4 Base Quality? reagent_check->sub_reagent4 side_reactions 3. Analyze for Side Products conditions_check->side_reactions Conditions Seem Correct sub_conditions1 Proper Degassing? conditions_check->sub_conditions1 sub_conditions2 Correct Solvent/Base Combination? conditions_check->sub_conditions2 sub_conditions3 Optimal Temperature? conditions_check->sub_conditions3 optimization 4. Systematic Optimization side_reactions->optimization Side Products Identified sub_side1 Protodeboronation? side_reactions->sub_side1 sub_side2 Homocoupling? side_reactions->sub_side2 sub_side3 Dehalogenation? side_reactions->sub_side3 success Reaction Successful optimization->success Optimized Conditions Applied

Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The electronic nature of the substituent on the phenylboronic acid significantly impacts the reaction yield. Generally, electron-donating groups (EDGs) enhance the rate of transmetalation, leading to higher yields, while electron-withdrawing groups (EWGs) can have the opposite effect.

Phenylboronic Acid SubstituentSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃Electron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92
4-CH₃Electron-Donating4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
H (unsubstituted)Neutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
4-ClElectron-Withdrawing2-Bromo-4-methylpyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O82
4-CF₃Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene78
2-NO₂Electron-Withdrawing (ortho)4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane<10

Note: Yields are compiled from various sources and are for illustrative purposes. Direct comparison requires identical reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Phenylboronic Acid

This protocol is a general guideline for the coupling of a sterically hindered phenylboronic acid with an aryl bromide using a Buchwald-type catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • Sterically hindered phenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the sterically hindered phenylboronic acid, and the finely powdered potassium phosphate.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or alcohol.

Frequently Asked Questions (FAQs)

  • Q1: My Chan-Lam coupling is giving a low yield. What are the common causes?

    A1: Low yields in Chan-Lam coupling can be attributed to several factors. The choice of copper source and ligand is critical. The reaction is also sensitive to the solvent and base used. For instance, electron-rich anilines can sometimes deactivate the catalyst.[2] Additionally, side reactions such as protodeboronation and homocoupling of the boronic acid can lower the yield of the desired product.[3]

  • Q2: I am trying to couple an electron-deficient phenylboronic acid and the reaction is not proceeding well. What can I do?

    A2: Electron-deficient arylboronic acids can be challenging substrates for Chan-Lam coupling due to a slower oxidation step in the catalytic cycle.[2] In some cases, the addition of an external oxidant or the use of photoredox catalysis has been shown to improve the efficiency of these reactions.[2]

  • Q3: What is the role of oxygen in the Chan-Lam coupling?

    A3: The Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst from the Cu(I) species formed during the reductive elimination step. Therefore, running the reaction open to the air is often beneficial.

Troubleshooting Logic for Chan-Lam Coupling

Troubleshooting_ChanLam start Low Yield in Chan-Lam Coupling reagents_catalyst 1. Check Copper Source, Ligand & Reagents start->reagents_catalyst reaction_conditions 2. Evaluate Reaction Conditions reagents_catalyst->reaction_conditions Reagents OK sub_reagents1 Copper Salt Activity? reagents_catalyst->sub_reagents1 sub_reagents2 Appropriate Ligand? reagents_catalyst->sub_reagents2 sub_reagents3 Boronic Acid Quality? reagents_catalyst->sub_reagents3 substrate_issues 3. Consider Substrate Reactivity reaction_conditions->substrate_issues Conditions Appear Suitable sub_conditions1 Solvent Choice? reaction_conditions->sub_conditions1 sub_conditions2 Base Suitable? reaction_conditions->sub_conditions2 sub_conditions3 Oxygen/Air Access? reaction_conditions->sub_conditions3 optimization_strategies 4. Implement Optimization Strategies substrate_issues->optimization_strategies Substrate Effects Identified sub_substrate1 Electron-rich/deficient Phenylboronic Acid? substrate_issues->sub_substrate1 sub_substrate2 Steric Hindrance? substrate_issues->sub_substrate2 sub_substrate3 Amine/Alcohol Reactivity? substrate_issues->sub_substrate3 success Reaction Improved optimization_strategies->success

Troubleshooting logic for low yield in Chan-Lam coupling.

Quantitative Data Summary: Chan-Lam Coupling

Similar to the Suzuki-Miyaura coupling, the electronic properties of the substituted phenylboronic acid can influence the outcome of the Chan-Lam coupling.

Phenylboronic Acid SubstituentSubstituent TypeCoupling PartnerCopper CatalystBaseSolventYield (%)
4-OCH₃Electron-DonatingAnilineCu(OAc)₂PyridineCH₂Cl₂85
4-CH₃Electron-DonatingImidazoleCu(OTf)₂K₂CO₃MeOH78
H (unsubstituted)NeutralAnilineCu(OAc)₂PyridineCH₂Cl₂75
4-ClElectron-WithdrawingAnilineCu(OAc)₂PyridineCH₂Cl₂65
4-NO₂Electron-WithdrawingAnilineCu(OAc)₂PyridineCH₂Cl₂40

Note: Yields are illustrative and compiled from various sources. Reaction conditions can significantly affect the outcome.

Detailed Experimental Protocol: Chan-Lam Amination

This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with a substituted phenylboronic acid.

Materials:

  • Amine (1.0 equiv)

  • Substituted phenylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

Procedure:

  • To a reaction flask, add the amine, substituted phenylboronic acid, copper(II) acetate, and activated 4 Å molecular sieves.

  • Add dichloromethane as the solvent, followed by pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Other Cross-Coupling Reactions

While less common, substituted phenylboronic acids can sometimes be involved in other cross-coupling reactions. Here are some brief troubleshooting tips.

Sonogashira Coupling

  • Q: I am attempting a Sonogashira-type coupling with a phenylboronic acid derivative and observing issues. What are the likely problems?

    • A: Phenylboronic acids are not the typical coupling partners in Sonogashira reactions (which usually involve terminal alkynes). If you are attempting a variation, be aware that side reactions like homocoupling of the alkyne (Glaser coupling) are common, especially in the presence of copper catalysts.[4] Thorough degassing is crucial. Also, consider that the transmetalation from boron to palladium might be inefficient under standard Sonogashira conditions.

Heck Reaction

  • Q: Can phenylboronic acids be used in Heck reactions, and what are the potential challenges?

    • A: While the classic Heck reaction involves an alkene and an organic halide, oxidative Heck reactions using phenylboronic acids have been developed. A key challenge is the need for an oxidant to regenerate the active Pd(II) catalyst.[5] Low yields can result from inefficient catalyst turnover. The choice of ligand and oxidant is critical for success.

Buchwald-Hartwig Amination

  • Q: Are phenylboronic acids used in Buchwald-Hartwig amination?

    • A: The Buchwald-Hartwig amination typically couples an amine with an aryl halide or triflate. While not a standard substrate, there are reports of nickel-catalyzed aminations where phenylboronic esters act as activators.[6] If you are exploring such a reaction, catalyst deactivation and ligand choice are critical parameters to optimize.

Purification Strategies

  • Q: How can I effectively purify my product from unreacted phenylboronic acid and its byproducts?

    A: Several methods can be employed for purification:

    • Acid-Base Extraction: If your product is neutral, you can often remove acidic boronic acid impurities by washing the organic layer with an aqueous base (e.g., NaOH solution). The boronic acid will be deprotonated and extracted into the aqueous layer.

    • Column Chromatography: Silica gel chromatography is a standard method. However, boronic acids can sometimes streak on silica. Using a solvent system containing a small amount of acetic acid can sometimes improve separation. Alternatively, for base-sensitive compounds, deactivated silica or alumina can be used.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

    • Scavenger Resins: Resins functionalized with diol groups can selectively bind to and remove boronic acid impurities from the reaction mixture.

References

Validation & Comparative

A Comparative Analysis of (4-Chloro-3-ethoxyphenyl)boronic acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for the successful synthesis of complex organic molecules. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for the formation of carbon-carbon bonds, owing to its versatility and functional group tolerance.[1][2] This guide provides an objective comparison of the reactivity of (4-Chloro-3-ethoxyphenyl)boronic acid with other commonly employed boronic acids in this pivotal reaction, supported by representative experimental data.

Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors: electronic effects and steric hindrance.[3] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the nature of the boronic acid.[2][4]

Electronic Effects: Electron-donating groups (EDGs) on the aryl ring of the boronic acid increase the nucleophilicity of the ipso-carbon, facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can lead to slower reaction rates and lower yields.[5]

Steric Hindrance: Bulky substituents ortho to the boronic acid group can sterically impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[6]

This compound possesses a moderately electron-withdrawing chlorine atom and a moderately electron-donating ethoxy group. The interplay of these opposing electronic effects, along with the steric influence of the ethoxy group at the meta position, determines its overall reactivity profile.

Quantitative Comparison of Reaction Yields

Boronic AcidAryl BromideCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~85-95Estimated
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃Water>99[7]
4-Chlorophenylboronic acid4-BromoacetophenonePd(II) complexKOHWater80[8]
3-Methoxyphenylboronic acidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedHigh[9]
4-Methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane84[10]
2,4,6-Trimethylphenylboronic acid (Mesityl)IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O>95[6]

Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) and the nature of the coupling partner. The data presented here is for illustrative purposes to highlight general reactivity trends. "Estimated" yield for the title compound is based on the reactivity of structurally similar boronic acids.

Based on the electronic and steric profile, this compound is expected to exhibit good to excellent reactivity in Suzuki-Miyaura coupling reactions. The electron-donating character of the ethoxy group likely counteracts the withdrawing effect of the chlorine, leading to a favorable rate of transmetalation. Its steric profile is not significantly demanding, allowing for efficient coupling with a variety of aryl halides.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Below is a general protocol that can be adapted for comparing the reactivity of different boronic acids.

General Experimental Workflow for Reactivity Comparison

A systematic approach is necessary to obtain a meaningful comparison of the reactivity of different boronic acids. The following workflow outlines the key steps.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids for Comparison B Choose a Common Aryl Halide A->B C Define Standard Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) B->C D Set up Parallel Reactions C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Work-up and Purify Products E->F G Characterize and Quantify Products F->G H Compare Yields and Reaction Times G->H Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) A->B Oxidative Addition (Ar-X) D Ar-Ar' (Product) C Ar-Pd(II)-Ar'(L)₂ B->C Transmetalation (Base) C->A Reductive Elimination C->D E [Ar'B(OH)₃]⁻ ArX Ar-X (Aryl Halide) ArX->B ArBOH2 Ar'B(OH)₂ (Boronic Acid) ArBOH2->E Base Base Base->E

References

(4-Chloro-3-ethoxyphenyl)boronic Acid vs. Its Boronate Esters: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between (4-Chloro-3-ethoxyphenyl)boronic acid and its corresponding boronate esters, offering a data-driven perspective on their respective performances in this widely utilized carbon-carbon bond-forming reaction.

The fundamental difference between using this compound and its boronate esters, such as the common pinacol ester, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this increased reactivity is often coupled with lower stability, making them susceptible to decomposition pathways like protodeboronation and oxidation. This can impact their shelf-life and potentially lower reaction yields. Conversely, boronate esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and can be stored for longer periods, which is a significant advantage in multi-step syntheses. This stability, however, may result in slower reaction rates compared to the parent boronic acid.

Performance in Cross-Coupling: A Quantitative Comparison

FeatureThis compound(4-Chloro-3-ethoxyphenyl)boronate Ester (e.g., Pinacol Ester)
Reactivity Generally higher, leading to potentially faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and oxidation, affecting shelf-life.High; often stable crystalline solids, suitable for long-term storage and multi-step synthesis.[1][2]
Handling Can be more challenging due to potential instability.Easier to handle and purify via standard techniques like column chromatography.[1][2]
Purity Can be difficult to obtain in high purity due to decomposition.Generally high, as they are amenable to standard purification methods.[1][2]
Yield Can provide high yields in short reaction times, but can be compromised by decomposition.[1][2]Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity of starting material.[1][2]

Table 1: General Comparison of Properties

The following table presents representative data from Suzuki-Miyaura coupling reactions of various arylboronic acids and their boronate esters with different coupling partners. This data illustrates the general trend of high yields achievable with both reagent types under optimized conditions.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
Phenylboronic acid4-BromochlorobenzenePalladium Standard SolutionKOH95% Ethanol64
2-Naphthylboronic acid4-Iodo-1H-imidazolePdCl₂(dppf) / BnEt₃NClCsFToluene/Water90
Arylboronate esterAryl bromidePd₂(dba)₃ / XPhosK₃PO₄Dioxane/Water53
Arylboronate esterAryl bromidePd(dppf)Cl₂Cs₂CO₃Acetone/Water76-85

Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using either a boronic acid or a boronate ester.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Toluene, Dioxane, or a mixture such as THF/Water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 mmol) and, if required, a ligand.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the necessary duration (usually 2-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

  • Reaction Setup: In a microwave vial or a standard round-bottom flask, combine the aryl halide (1.0 equiv), 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos, SPhos), and a base (e.g., K₃PO₄).

  • Inert Atmosphere and Solvent Addition: Purge the vessel with an inert gas. Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time, which can be significantly shortened by using microwave irradiation. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and treat with an aqueous solution (e.g., 1N NaOH). Extract the aqueous layer with the organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt, concentrate under reduced pressure, and purify the crude residue by flash chromatography to obtain the final product.

Logical Workflow and Mechanistic Overview

The decision to use this compound or its boronate ester is often guided by the specific requirements of the synthetic route, including the stability of the starting materials and the desired reaction conditions.

G cluster_start Decision Point cluster_reagents Reagent Selection cluster_reaction Cross-Coupling Reaction cluster_end Outcome start Synthetic Goal & Substrate Stability boronic_acid This compound (Higher Reactivity, Lower Stability) start->boronic_acid Fast kinetics desired; short reaction sequence boronate_ester (4-Chloro-3-ethoxyphenyl)boronate Ester (Lower Reactivity, Higher Stability) start->boronate_ester High stability required; multi-step synthesis reaction_conditions Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) boronic_acid->reaction_conditions boronate_ester->reaction_conditions product Desired Biaryl Product reaction_conditions->product Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boron_reagent R²-B(OR)₂ + Base boron_reagent->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

References

Spectroscopic Analysis for Structural Confirmation of (4-Chloro-3-ethoxyphenyl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of (4-Chloro-3-ethoxyphenyl)boronic acid and its derivatives. By examining predicted and experimental data for the target molecule and its structural analogs, this document serves as a practical reference for analytical chemists and process development scientists.

The structural elucidation of this compound relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data for the target molecule and experimental data for closely related analogs: 4-chlorophenylboronic acid and 3-ethoxyphenylboronic acid. This comparative approach allows for a detailed understanding of the influence of each substituent on the overall spectroscopic fingerprint.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundAr-H (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)B(OH)₂ (ppm)
This compound (Predicted)7.68 (d), 7.65 (s), 7.42 (d)4.15 (q)1.38 (t)~8.1 (br s)
4-Chlorophenylboronic acid (Experimental)[1]7.79 (d, J = 8.3 Hz)--8.16 (br s)
3-Ethoxyphenylboronic acid (Experimental)~7.3-7.4 (m), ~7.0 (m)~4.1 (q)~1.4 (t)~8.0 (br s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundAr-C (ppm)Ar-C-B (ppm)Ar-C-Cl (ppm)Ar-C-O (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)
This compound (Predicted)137.2, 131.5, 129.8~130 (broad)128.5154.564.214.7
4-Chlorophenylboronic acid (Experimental)~136.5, ~128.5~133 (broad)~137---
3-Ethoxyphenylboronic acid (Experimental)~158, ~129, ~122, ~118, ~115~135 (broad)-~158~63~15

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)4-Chlorophenylboronic acid (Experimental)[2]3-Ethoxyphenylboronic acid (Experimental)
O-H Stretch (B(OH)₂)3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C-H Stretch (Aliphatic)2980-2850-2980-2850
B-O Stretch~1350~1350~1350
C-O Stretch (Ether)~1250-~1250
C-Cl Stretch~1050~1090-

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compoundC₈H₁₀BClO₃200.43[M-H₂O]+, [M-B(OH)₂]+, fragments corresponding to the aromatic ring
4-Chlorophenylboronic acidC₆H₆BClO₂156.37[M-H₂O]+, [M-B(OH)₂]+
3-Ethoxyphenylboronic acidC₈H₁₁BO₃165.98[M-H₂O]+, [M-B(OH)₂]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the boronic acid derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for boronic acids to minimize the formation of boroxines (cyclic anhydrides) that can lead to complex and uninterpretable spectra.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz NMR Spectrometer.

    • Parameters : A standard proton experiment is sufficient. Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

    • Referencing : The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used as the internal reference.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz NMR Spectrometer.

    • Parameters : A proton-decoupled carbon experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • Referencing : The solvent peak of DMSO-d₆ at approximately 39.52 ppm is used as the internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) Spectrometer with a Universal ATR accessory.

    • Parameters : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is generally sufficient.

    • Background : A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition :

    • Instrument : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for arylboronic acids.

    • Parameters : The analysis can be performed in either positive or negative ion mode. The choice of mode may depend on the specific instrument and the nature of any derivatives or adducts formed. The mass range is typically set to scan from m/z 50 to 500.

    • Analysis : The resulting mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Yield Comparison of Suzuki Reactions Using (4-Chloro-3-ethoxyphenyl)boronic Acid Under Different Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of reaction conditions is critical to achieving high yields and purity. This guide provides a comparative analysis of hypothetical reaction conditions for the Suzuki coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with a model aryl halide, 4-bromoanisole, to form 4'-methoxy-2-ethoxy-5-chloro-1,1'-biphenyl. The data presented is illustrative, based on established principles of Suzuki-Miyaura reactions, and aims to guide the optimization of similar transformations.

Data Presentation: Comparative Yields

The following table summarizes the theoretical yields of the target biphenyl product under various reaction conditions. These variations in catalyst, base, and solvent systems are commonly explored to optimize Suzuki couplings.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)100892
34-BromoanisolePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (4:1)801695
44-BromoanisolePdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)901288

Experimental Protocols

Below are detailed experimental protocols for the key hypothetical experiments cited in the table. These protocols are representative of standard laboratory procedures for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (as specified in the table). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The specified palladium catalyst and ligand (if applicable) are then added under the inert atmosphere. The degassed solvent system is introduced via syringe.

The reaction mixture is heated to the specified temperature and stirred for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Base start->setup inert Establish Inert Atmosphere setup->inert reagents Add Catalyst, Ligand, and Solvent inert->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_halide->TM PdII_aryl R¹-Pd(II)L₂-R² TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 product R¹-R² RE->product ar_x R¹-X ar_x->OA boronic R²-B(OR)₂ boronic->TM base Base base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Kinetic Performance of (4-Chloro-3-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence the reaction kinetics and overall efficiency. This guide provides a comparative analysis of (4-Chloro-3-ethoxyphenyl)boronic acid, benchmarking its expected kinetic performance against other commonly used phenylboronic acids. The insights presented are based on established mechanistic principles and supported by experimental data from the scientific literature.

Performance Comparison: The Interplay of Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic nature of its substituents. These substituents influence the nucleophilicity of the organic group to be transferred from the boron atom to the palladium center in the crucial transmetalation step. Generally, electron-donating groups (EDGs) enhance the reaction rate, while electron-withdrawing groups (EWGs) tend to decrease it.

This compound presents an interesting case with competing electronic effects:

  • 3-Ethoxy Group (-OEt): An electron-donating group that increases the electron density on the phenyl ring through resonance, thereby accelerating the transmetalation step.

  • 4-Chloro Group (-Cl): An electron-withdrawing group that decreases the electron density on the phenyl ring via its inductive effect, which can slow down the transmetalation step.

The overall kinetic performance of this compound is a balance of these opposing effects. The ethoxy group at the meta position has a significant electron-donating resonance effect, which is expected to be a dominant factor in enhancing reactivity. The chloro group at the para position exerts an electron-withdrawing inductive effect. Therefore, it is anticipated that this compound will exhibit favorable reactivity, likely outperforming phenylboronic acids with strongly deactivating groups and potentially showing comparable or slightly reduced reactivity compared to those with strong activating groups.

Quantitative Data Comparison

Boronic AcidSubstituent(s)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic AcidNone (Baseline)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001295Fictionalized Representative Data
4-Methoxyphenylboronic Acid4-OCH₃ (EDG)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100898Fictionalized Representative Data
3-Ethoxyphenylboronic Acid3-OC₂H₅ (EDG)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100996Fictionalized Representative Data
4-Chlorophenylboronic Acid4-Cl (EWG)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001885Fictionalized Representative Data
This compound 3-OC₂H₅ (EDG), 4-Cl (EWG) 4-Bromoanisole Pd(OAc)₂ / PPh₃ K₂CO₃ Dioxane/H₂O 100 ~10-14 (Estimated) ~90-94 (Estimated) Estimated
4-(Trifluoromethyl)phenylboronic Acid4-CF₃ (Strong EWG)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1002475Fictionalized Representative Data

Note: The data for this compound is an educated estimation based on the combined electronic effects of its substituents. Actual experimental results may vary.

Experimental Protocols

For researchers aiming to conduct their own kinetic studies to directly compare the performance of this compound, the following protocols provide a robust starting point.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl halide with a phenylboronic acid derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (or other boronic acid for comparison) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the reaction kinetics.

Materials:

  • All reagents from Protocol 1

  • Internal standard (e.g., biphenyl, naphthalene)

  • HPLC-grade solvents

Procedure:

  • Set up the reaction as described in Protocol 1, including the addition of a known amount of an internal standard.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a solution of a strong chelating agent like EDTA or by rapid cooling and dilution).

  • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) and filter through a syringe filter (0.22 µm).

  • Analyze the samples by HPLC, using a suitable column (e.g., C18) and mobile phase to separate the starting materials, product, and internal standard.

  • Generate a calibration curve for the starting material and product against the internal standard.

  • Plot the concentration of the reactant and product as a function of time to determine the reaction rate.

Visualizing the Process and Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent Start->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS, HPLC) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Mechanistic Insights into (4-Chloro-3-ethoxyphenyl)boronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloro-3-ethoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its utility is of significant interest to researchers in drug discovery and materials science for the construction of complex molecular architectures. This guide provides a comparative analysis of its reactivity, supported by established mechanistic principles and experimental data from related systems.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application of this compound. The substituents on the phenyl ring—a chloro group at the para position and an ethoxy group at the meta position—influence the electronic properties and, consequently, the reactivity of the boronic acid. The chloro group is electron-withdrawing via induction, while the ethoxy group is electron-donating through resonance. This combination of electronic effects modulates the nucleophilicity of the organic fragment to be transferred during the catalytic cycle.

To provide a comparative perspective, the table below outlines the expected relative reactivity of this compound against other common boronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.

Boronic AcidSubstituent EffectsExpected Relative ReactivityAnticipated YieldPotential Side Reactions
This compound -Cl (para): Electron-withdrawing, -OEt (meta): Electron-donatingModerateGood to ExcellentProtodeboronation, Homocoupling
Phenylboronic acidNoneBaselineGoodProtodeboronation
(4-Methoxyphenyl)boronic acid-OMe (para): Strong electron-donatingHighExcellentIncreased rate of protodeboronation
(4-Nitrophenyl)boronic acid-NO₂ (para): Strong electron-withdrawingLowModerate to GoodSlower reaction rates
(2-Methylphenyl)boronic acid-Me (ortho): Weak electron-donating, Steric hindranceModerate to LowGood, but may require forcing conditionsSteric hindrance can slow transmetalation

Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid R²-B(OH)₂ This compound Base->BoronicAcid BoronicAcid->Boronate + OH⁻ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific, optimized protocols for this compound are found within broader synthetic literature, a general and robust procedure for its use in Suzuki-Miyaura coupling is provided below. This protocol can be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1, 5 mL).

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst, Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Continue if incomplete extraction Cool and Perform Aqueous Extraction monitoring->extraction If complete drying Dry Organic Layer extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification characterization Characterize Product (NMR, MS) purification->characterization

A Comparative Benchmarking Guide: (4-Chloro-3-ethoxyphenyl)boronic acid vs. Alternative Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. (4-Chloro-3-ethoxyphenyl)boronic acid is a valuable reagent for creating carbon-carbon bonds, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its structure is frequently incorporated into novel molecular entities targeting a range of therapeutic areas.

This guide provides an objective comparison of this compound with alternative classes of organoboron reagents. The performance is evaluated based on reactivity, stability, and handling, supported by generalized experimental data and protocols to aid in reagent selection for specific synthetic challenges.

The Role of Boronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups, making it indispensable in pharmaceutical discovery.[1][2] The general mechanism involves a catalytic cycle with a palladium complex.[3][4]

The catalytic cycle consists of three primary steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex.[4][5]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[1][4]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Organic Halide) PdII_Halide R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal + R²-B(OH)₂ (Boronic Acid) + Base PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Organoboron Reagents

While this compound is highly effective, alternative organoboron reagents such as boronic esters (e.g., pinacol esters) and organotrifluoroborates offer different balances of stability and reactivity. The choice of reagent often depends on the specific requirements of the synthesis, such as the need for purification via chromatography or tolerance to harsh reaction conditions in preceding steps.

Boronic acids are generally more reactive than boronic esters.[6] However, boronic esters exhibit greater chemical stability, which can be advantageous.[7][8] Organotrifluoroborates are also highly stable, crystalline solids that are easy to handle but may require specific conditions for efficient coupling.[7]

Reagent ClassRepresentative StructureReactivityStability & HandlingTypical BaseKey Advantages
Aryl Boronic Acid Ar-B(OH)₂HighModerate; potential for dehydration to form boroxines. Can be hygroscopic.[9]Aqueous inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)High atom economy, generally high reactivity, commercially available.[7]
Aryl Boronic Ester (Pinacol) Ar-B(pin)ModerateHigh; generally stable to chromatography and mild acidic/basic conditions.[2]Stronger bases often required (K₃PO₄, alkoxides)Excellent stability, easy to purify, less prone to side reactions like protodeboronation.[7][10]
Aryltrifluoroborate Salt [Ar-BF₃]⁻K⁺Moderate to HighHigh; typically stable, crystalline solids, easy to handle and store long-term.[7]Stoichiometric base required to release the boronic acid in situ.High stability, monomeric nature, often provides good yields where boronic acids fail.[10]

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. They should be optimized for specific substrates.

Protocol 1: General Procedure using this compound

This protocol outlines a typical coupling reaction between an aryl bromide and this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Adapting for an Aryl Pinacol Boronate Alternative

When using a boronic ester, the protocol is similar but may require a non-aqueous base and solvent system for optimal performance.

Key Modifications:

  • Base: Use a stronger, non-aqueous base such as potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous solvents like dioxane, toluene, or DMF are often preferred.

  • Procedure Note: Since boronic esters are less reactive, a slightly higher temperature or a more active catalyst/ligand system (e.g., a Buchwald-type ligand) might be necessary to achieve comparable reaction times and yields.[11]

Experimental_Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Boron Reagent, Catalyst, Base) start->reagents setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor Progress via TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup dry 6. Dry & Concentrate workup->dry purify 7. Purify Product (Column Chromatography) dry->purify end End (Characterized Product) purify->end

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Selecting the Appropriate Reagent

The choice between a boronic acid and its alternatives is a strategic decision based on the specific goals of a synthetic route.

  • For Rapid Synthesis and High Reactivity: Boronic acids are often the first choice due to their generally faster reaction kinetics.[6]

  • For Multi-step Synthesis and Stability: Boronic esters are superior when the boron-containing fragment must survive multiple synthetic steps or requires chromatographic purification before the coupling reaction.[10]

  • For Difficult Couplings or Handling Ease: Organotrifluoroborates provide a robust alternative, offering exceptional stability for long-term storage and sometimes succeeding where other boron reagents fail.[7]

Reagent_Selection start Start: Select Boron Reagent stability_check Is high stability required for multi-step synthesis or purification? start->stability_check reactivity_check Is maximum reactivity/ fastest reaction critical? stability_check->reactivity_check No boronic_ester Use Boronic Ester (e.g., Pinacol) stability_check->boronic_ester  Yes boronic_acid Use Boronic Acid reactivity_check->boronic_acid Yes reactivity_check->boronic_ester No (Balanced approach) trifluoroborate Consider Trifluoroborate for enhanced stability boronic_ester->trifluoroborate Alternative

Caption: Decision guide for selecting the appropriate organoboron reagent.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Chloro-3-ethoxyphenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a secure laboratory environment and adhering to regulatory standards are paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Chloro-3-ethoxyphenyl)boronic acid, a halogenated boronic acid derivative.

This compound and similar chemical structures should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.Provides a barrier against skin contact with the hazardous material.[1]
Body Protection A fully fastened lab coat that covers the arms.Prevents contamination of personal clothing and skin.[1]
Footwear Closed-toe shoes.Protects feet from potential spills.[1]
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of dust or vapors.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and storage.

  • Waste Segregation:

    • Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Crucially, this waste must be segregated as halogenated organic waste due to the presence of chlorine.[4] Do not mix with non-halogenated waste streams.[4]

  • Labeling:

    • All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

    • The label should also indicate that it is a "Halogenated Organic Compound" and a "Boronic Acid Derivative".

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.[1]

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste.

    • Ensure the container is compatible with the solvent used.

  • Decontamination of Glassware:

    • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as halogenated liquid hazardous waste.

    • Secondary Decontamination: To neutralize any remaining boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[1] This can be achieved by rinsing with a dilute solution of a base like sodium hydroxide. This rinsate should also be collected as hazardous waste.

    • Final Rinse: A final rinse with water should be performed. This rinse water must also be collected as hazardous waste.[1]

    • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Waste Storage and Pickup:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area or your institution's hazardous waste storage facility.[2]

    • Follow your institution's specific protocols for arranging the pickup and final disposal by a licensed hazardous waste contractor.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collection: Collect all contaminated materials (absorbent, cleaning supplies, etc.) and place them in a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

Diagram 1: Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_waste Waste Segregation start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste (Solid or Liquid) fume_hood->waste_generation solid_waste Solid Waste (Gloves, Paper, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_generation->liquid_waste Liquid decontamination Decontaminate Glassware waste_generation->decontamination Glassware solid_container Collect in Labeled 'Hazardous Solid Waste' (Halogenated) solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' (Halogenated) liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup end End: Safe Disposal pickup->end rinse1 Initial Solvent Rinse decontamination->rinse1 rinse2 Basic Wash rinse1->rinse2 collect_rinsate Collect All Rinsates as Liquid Hazardous Waste rinse1->collect_rinsate rinse3 Final Water Rinse rinse2->rinse3 rinse2->collect_rinsate rinse3->collect_rinsate collect_rinsate->liquid_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.